2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKAHNIDJZFOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653891 | |
| Record name | 2-Bromo-6-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-08-8 | |
| Record name | 2-Bromo-6-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Abstract
This guide provides a comprehensive technical overview of the synthetic routes to this compound, a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This document delves into the prevalent synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and expert commentary on the causality behind procedural choices. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered immense interest in pharmaceutical research. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological profiles, including anticancer, antimicrobial, and anticonvulsant activities.[1] Marketed drugs such as Zolpidem and Alpidem feature this core, highlighting its clinical relevance.
The target molecule, this compound (CAS No. 1060815-08-8), is a particularly valuable derivative.[4][5] The fluorine atom at the C6 position can enhance metabolic stability and binding affinity, while the bromine atom at the C2 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[6] This makes it a crucial intermediate for constructing libraries of novel drug candidates.[6]
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound reveals a primary disconnection strategy centered on the formation of the imidazole ring. This approach, analogous to the classic Tschitschibabin reaction, involves the condensation of a 2-aminopyridine derivative with a two-carbon electrophilic synthon.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis leads to two primary forward-synthetic pathways:
-
Direct Cyclization: Condensation of 2-amino-5-fluoropyridine with a brominated C2-synthon.
-
Post-Cyclization Bromination: Synthesis of the 6-fluoroimidazo[1,2-a]pyridine core followed by a regioselective electrophilic bromination at the C2 position.
The most common and reliable industrial approach involves a one-pot reaction that combines cyclization and bromination, which will be the focus of this guide.
Core Synthetic Methodology: One-Pot Cyclization and Bromination
The synthesis hinges on the reaction between 2-amino-5-fluoropyridine and an appropriate α-halocarbonyl compound.[7] A highly effective method utilizes chloroacetaldehyde for the initial cyclization, followed by in-situ bromination.
Reaction Mechanism
The mechanism proceeds through several distinct steps, as illustrated below. Understanding this pathway is critical for troubleshooting and optimization.
-
Nucleophilic Attack: The endocyclic nitrogen of 2-amino-5-fluoropyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbonyl carbon of the aldehyde.
-
Intermediate Formation: This attack forms a transient hemiaminal-like intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack, leading to the formation of the five-membered imidazole ring.
-
Dehydration & Aromatization: Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic 6-fluoroimidazo[1,2-a]pyridine intermediate.
-
Electrophilic Bromination: The C2 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack. An electrophilic bromine source (e.g., NBS) then regioselectively brominates this position to yield the final product.
Figure 2: Mechanistic pathway for the synthesis.
Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles |
| 2-Amino-5-fluoropyridine | 21717-96-4 | 112.11 | 10.0 g | 0.089 |
| Chloroacetaldehyde (50% wt in H₂O) | 107-20-0 | 78.50 | 15.3 g | 0.097 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 16.6 g | 0.093 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 15.0 g | 0.178 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 200 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | - |
| Brine (Saturated NaCl solution) | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 20 g | - |
Experimental Workflow:
Figure 3: Step-by-step experimental workflow diagram.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-fluoropyridine (10.0 g, 0.089 mol), sodium bicarbonate (15.0 g, 0.178 mol), and acetonitrile (200 mL).
-
Cyclization: Begin stirring the suspension. Slowly add the 50% aqueous solution of chloroacetaldehyde (15.3 g, 0.097 mol) dropwise over 15 minutes. The addition is mildly exothermic. After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Causality Insight: Acetonitrile is an excellent solvent for this reaction due to its polarity and appropriate boiling point. Sodium bicarbonate is a crucial, mild base that neutralizes the HCl and HBr generated during the cyclization and subsequent bromination steps, preventing side reactions.[8]
-
-
Reaction Monitoring: Monitor the formation of the 6-fluoroimidazo[1,2-a]pyridine intermediate by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Bromination: Once the cyclization is complete, cool the reaction mixture to 0-5°C in an ice bath. Add N-Bromosuccinimide (NBS) (16.6 g, 0.093 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality Insight: NBS is a safe and effective electrophilic brominating agent. Adding it at low temperature controls the reaction rate and minimizes the formation of over-brominated impurities.
-
-
Completion: After the NBS addition, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction by TLC/LC-MS until the intermediate is fully converted to the product.
-
Work-up: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid. The expected yield is typically in the range of 70-85%.
Safety and Handling
-
2-Amino-5-fluoropyridine: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetaldehyde: Toxic and corrosive. It is a lachrymator. Handle only in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
All operations should be conducted in a fume hood, and appropriate PPE should be worn at all times.
Conclusion
The is a well-established and scalable process that relies on the fundamental principles of heterocyclic chemistry. The one-pot cyclization-bromination strategy presented here is efficient and robust, providing high yields of this valuable building block. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently execute and adapt this protocol for the development of novel and complex molecules for drug discovery programs.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1060815-08-8 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-6-fluoroimidazo[1,2-a]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the design of novel therapeutic agents targeting a wide range of diseases, including central nervous system disorders and infectious diseases.[2] Within this class of compounds, 2-Bromo-6-fluoroimidazo[1,2-a]pyridine has emerged as a key building block, offering a versatile platform for the introduction of diverse functionalities through modern cross-coupling methodologies.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. As a Senior Application Scientist, the aim is to not only present established data but also to offer insights into the practical application of this compound in a research and development setting, with a focus on causality behind experimental choices and the importance of robust synthetic protocols.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature. Its core structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom at the 2-position of the imidazole moiety and a fluorine atom at the 6-position of the pyridine ring.
| Property | Value | Source |
| CAS Number | 1060815-08-8 | [3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [3][4] |
| Molecular Weight | 215.02 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | (Typical) |
| Storage | Store at 2-8°C under an inert atmosphere | [3] |
| Predicted pKa | 2.37 ± 0.50 | [3] |
Synthesis of this compound
The most common and direct route to the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] For the synthesis of this compound, the logical starting materials are 2-amino-5-fluoropyridine and a suitable two-carbon electrophile that also installs the bromine at the 2-position. A plausible and efficient method is the reaction with bromoacetaldehyde or a precursor.
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on the well-established synthesis of analogous 6-bromoimidazo[1,2-a]pyridines and is expected to provide a reliable route to the target compound.[5]
Materials:
-
2-Amino-5-fluoropyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% in water)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis of Bromoacetaldehyde Diethyl Acetal: In a round-bottom flask, cautiously add bromoacetaldehyde diethyl acetal to an aqueous solution of hydrobromic acid. Heat the mixture to reflux for 1-2 hours to generate bromoacetaldehyde in situ. The acidic hydrolysis of the acetal is a standard procedure to generate the reactive aldehyde, which is then used directly without isolation.
-
Cyclization: Cool the reaction mixture to room temperature and slowly add a solution of 2-amino-5-fluoropyridine in ethanol. The initial reaction is the formation of an imine between the amino group of the pyridine and the aldehyde.
-
Neutralization and Ring Closure: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This deprotonates the pyridine nitrogen, facilitating the intramolecular nucleophilic attack of the nitrogen onto the carbon bearing the bromine, leading to the cyclization and formation of the imidazo[1,2-a]pyridine ring. Stir the reaction at room temperature or with gentle heating for 12-24 hours.
-
Work-up and Extraction: After the reaction is complete (monitored by TLC), extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectra of similar imidazo[1,2-a]pyridine derivatives.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~8.10 | dd | H-5 | The proton at position 5 is expected to be the most downfield due to the anisotropic effect of the fused imidazole ring and coupling to H-7. |
| ~7.60 | s | H-3 | The proton on the imidazole ring is typically a singlet and appears in this region. |
| ~7.50 | dd | H-8 | This proton will show coupling to H-7. |
| ~7.10 | ddd | H-7 | This proton will show coupling to H-5 and H-8. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155 (d) | C-6 | Carbon bearing the fluorine will be a doublet with a large C-F coupling constant. |
| ~145 | C-8a | Bridgehead carbon. |
| ~130 | C-2 | Carbon bearing the bromine. |
| ~125 | C-5 | |
| ~120 (d) | C-7 | Carbon adjacent to C-F will show a smaller C-F coupling. |
| ~115 | C-3 | |
| ~110 (d) | C-8 | Carbon ortho to the pyridine nitrogen and influenced by the fluorine. |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Fragmentation Pattern (Electron Ionization):
-
M⁺˙ at m/z 214/216: The molecular ion peak, showing the characteristic bromine isotope pattern.
-
[M-Br]⁺ at m/z 135: Loss of the bromine radical, a common fragmentation pathway for bromo-aromatics.
-
[M-HCN]⁺˙ at m/z 187/189: Loss of hydrogen cyanide from the imidazole ring.
Chemical Reactivity and Applications in Synthesis
The bromine atom at the C-2 position and the fluorine at the C-6 position dictate the reactivity of this compound. The C-2 bromine is particularly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern drug discovery for the formation of C-C and C-N bonds, respectively.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C-2 position of the imidazo[1,2-a]pyridine core and a variety of aryl or heteroaryl groups from boronic acids or their esters.
Caption: Suzuki-Miyaura coupling of this compound.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives by coupling with a wide range of primary and secondary amines.[6]
Caption: Buchwald-Hartwig amination of this compound.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide (NaOtBu).
-
Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the vessel and heat the reaction to 80-120 °C.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Safety and Handling
As with any halogenated heterocyclic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of a wide array of functional groups at the 2-position. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and representative methods for its further functionalization. The insights and detailed procedures herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. WO2020150626A1 - Imidazo[1,2-a]pyridinyl derivatives as irak4 inhibitors - Google Patents [patents.google.com]
The Synthetic Versatility of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for developing novel therapeutics, including potent kinase inhibitors and antimicrobial agents.[2][3] Within this class of heterocycles, 2-bromo-6-fluoroimidazo[1,2-a]pyridine emerges as a particularly valuable and versatile building block for drug discovery and development.[4] The strategic placement of the bromine and fluorine atoms provides orthogonal synthetic handles, allowing for selective functionalization and the rapid generation of diverse molecular libraries. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed protocols for its application in pharmaceutical research.
Core Reactivity Profile: A Duality of Functionality
The reactivity of this compound is dominated by two primary modes of transformation: palladium-catalyzed cross-coupling reactions at the C2-bromo position and nucleophilic aromatic substitution (SNAr), with a nuanced interplay of regioselectivity influenced by the fluorine substituent. Understanding the principles behind these reactions is paramount to harnessing the full synthetic potential of this scaffold.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom at the C2 position of the imidazo[1,2-a]pyridine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern drug discovery, enabling the efficient construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C2 position, a key modification in the development of many kinase inhibitors.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyridine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from established procedures for similar 2-bromopyridine derivatives and serves as a robust starting point for optimization.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask.
-
Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table of Representative Suzuki-Miyaura Coupling Conditions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 |
Note: This data is representative and based on analogous reactions with similar substrates.[5]
Experimental Workflow for Suzuki-Miyaura Coupling:
References
- 1. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Strategic Synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1] This guide provides an in-depth technical overview of the synthesis of 2-bromo-6-fluoroimidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential in drug discovery. We will dissect the strategic considerations and experimental nuances of a robust two-stage synthetic pathway: the initial construction of the 6-fluoroimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C2 position. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles that govern these transformations.
Introduction: The Therapeutic Promise of Fluorinated and Brominated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The introduction of specific substituents onto this scaffold is a key strategy in tuning its pharmacokinetic and pharmacodynamic profiles.
The incorporation of a fluorine atom at the 6-position is particularly advantageous. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[4]
Furthermore, the bromine atom at the 2-position serves as a versatile synthetic handle. It allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups and the exploration of a broad chemical space to optimize biological activity. This strategic functionalization is a critical step in the hit-to-lead and lead optimization phases of drug discovery.[5]
This guide will provide a comprehensive examination of a reliable synthetic route to these valuable building blocks, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols.
Synthetic Strategy Overview
The synthesis of this compound derivatives is most effectively approached in a two-part strategy. First, the core heterocyclic system is constructed, followed by the introduction of the bromine atom at the desired position. This modular approach allows for the independent optimization of each step, ensuring high yields and purity of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine in Modern Drug Discovery: A Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a specific, highly versatile derivative: 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. We will explore its intrinsic chemical properties and, more importantly, its strategic application as a key intermediate in the synthesis of novel therapeutic agents. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential biological activities of compounds derived from this scaffold, supported by insights into relevant signaling pathways and detailed experimental considerations.
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of Halogenation
The imidazo[1,2-a]pyridine fused heterocyclic system is a bioisostere of purine, allowing it to interact with a multitude of biological targets. Its rigid, planar structure provides a well-defined orientation for substituent groups to engage with protein binding pockets. The incorporation of halogen atoms, specifically bromine and fluorine, into this scaffold is a deliberate and strategic choice in medicinal chemistry.
-
The Bromo Group (at C2): The bromine atom at the 2-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
The Fluoro Group (at C6): The fluorine atom at the 6-position offers several advantages. Its high electronegativity can modulate the electronic properties of the entire ring system, influencing pKa and improving metabolic stability by blocking potential sites of oxidation. Furthermore, fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions within protein active sites, often enhancing binding affinity.
The combination of these two halogens makes this compound a highly valuable starting material for the generation of compound libraries targeting a variety of diseases.
Potential Therapeutic Applications and Biological Activities
While this compound is primarily a synthetic intermediate, its core structure is found in compounds with a broad spectrum of biological activities.[1] The following sections detail the key therapeutic areas where derivatives of this compound are likely to show significant promise.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology research.[2] Derivatives have been shown to inhibit several key signaling pathways implicated in tumorigenesis and metastasis.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[3] The strategic functionalization of the this compound core allows for the design of novel inhibitors that can target the ATP-binding pocket of these kinases.
-
Covalent Inhibition of KRAS G12C: The KRAS G12C mutation is a prevalent driver in various cancers. The imidazo[1,2-a]pyridine backbone has been successfully utilized to develop covalent inhibitors that target this specific mutation.[4] The bromo group on the starting material can be strategically replaced with moieties that can form a covalent bond with the cysteine residue of the mutated KRAS protein.
-
Wnt/β-catenin Signaling Inhibition: Aberrant Wnt/β-catenin signaling is another key pathway in cancer development. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.
Antimicrobial and Antituberculosis Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown considerable promise in this area.
-
Antituberculosis Agents: Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5] Some of these compounds have been shown to target essential enzymes in the mycobacterial cell wall synthesis or respiratory chain.
-
General Antimicrobial Properties: The halogenated nature of this compound suggests that its derivatives could possess broad-spectrum antimicrobial activity. The presence of halogens often enhances the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.
-
Modulation of the STAT3/NF-κB Pathway: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[6] This suggests that derivatives of this compound could be developed as potent anti-inflammatory agents.
Synthetic Pathways and Methodologies
The primary utility of this compound lies in its role as a versatile building block.[7] The following diagram illustrates a general synthetic workflow for the elaboration of this core structure into potentially bioactive molecules.
Caption: Synthetic workflow for drug discovery using this compound.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol provides a representative example of how the 2-bromo group can be functionalized.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (0.01-0.1 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation: A Representative Assay
To assess the potential anticancer activity of newly synthesized derivatives, a cell viability assay is a crucial first step.
MTT Cell Viability Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A representative IC₅₀ value for a 3-aminoimidazo[1,2-α]pyridine compound against the HT-29 cell line was found to be 4.15 ± 2.93 µM.
Conclusion
This compound is a strategically designed chemical scaffold that holds immense potential for the discovery of novel therapeutic agents. Its versatile synthetic handles and the favorable properties imparted by the halogen substituents make it an ideal starting point for the development of inhibitors for a range of biological targets, particularly in the areas of oncology, infectious diseases, and inflammation. This guide has provided a comprehensive overview of the rationale behind its use, potential biological activities of its derivatives, and foundational experimental protocols to aid researchers in their drug discovery endeavors. The continued exploration of this privileged scaffold is certain to yield promising new drug candidates in the future.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
A Senior Application Scientist's Guide to 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Analogs in Modern Medicinal Chemistry
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its broad spectrum of biological activities.[1][2][3] This technical guide focuses on a particularly strategic derivative: 2-bromo-6-fluoroimidazo[1,2-a]pyridine. We will dissect the rationale behind its design, explore its synthetic versatility, and provide in-depth case studies of its application in developing potent and selective modulators for targets in oncology, neurodegenerative disorders, and infectious diseases. This paper serves as a practical resource for researchers and drug development professionals, offering not just protocols, but the scientific reasoning behind them to facilitate the design of next-generation therapeutics.
Part 1: The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine is a bicyclic heterocyclic system that has garnered immense interest from the pharmaceutical community. Its rigid structure and specific arrangement of nitrogen atoms provide an ideal framework for interacting with a multitude of biological targets. This has led to its incorporation into several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, validating its drug-like properties.[1][2] The scaffold's utility spans a vast range of therapeutic areas, with derivatives demonstrating anticancer, antimycobacterial, antiviral, anticonvulsant, and anti-inflammatory activities.[1][4][5] This inherent biological promiscuity makes it a fertile ground for scaffold-hopping strategies and the development of novel chemical entities.
Physicochemical and Bioisosteric Advantages
The unique electronic properties of the imidazo[1,2-a]pyridine ring system contribute significantly to its success. The pyridine nitrogen atom modulates the scaffold's lipophilicity and can improve aqueous solubility, a key factor in pharmacokinetic profiles.[6] Furthermore, the scaffold can act as a bioisosteric replacement for other bicyclic systems. For instance, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a physicochemical mimic of imidazo[1,2-a]pyrimidine in the development of GABA-A receptor modulators, demonstrating its utility in fine-tuning ligand properties while maintaining key binding interactions.[7]
Part 2: The this compound Building Block: A Gateway to Diversity
The selection of this compound (CAS No. 1060815-08-8) as a starting point for analog development is a deliberate and strategic choice, leveraging the unique properties of its halogen substituents.[8][9][10]
The Strategic Importance of Halogenation
-
Bromine at C2: The bromine atom at the 2-position is not merely a substituent; it is a versatile synthetic handle. Its primary role is to serve as an anchor point for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, amine, and alkyne functionalities, enabling extensive exploration of the chemical space around the core scaffold to optimize target engagement and physicochemical properties.[11]
-
Fluorine at C6: The fluorine atom at the 6-position is a classic tool in medicinal chemistry for metabolic stabilization. Its strong electron-withdrawing nature can block potential sites of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life. Additionally, fluorine can modulate the pKa of nearby functional groups and participate in favorable electrostatic or hydrogen bonding interactions with protein targets, often enhancing binding affinity and selectivity.
Core Synthesis Strategy
The fundamental synthesis of the imidazo[1,2-a]pyridine core is robust and well-established, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12] For our specific building block, the reaction proceeds between 2-amino-5-fluoropyridine and a suitable bromo- or chloro-acetylating agent followed by cyclization.
Caption: General synthesis pathway for the core scaffold.
Experimental Protocol: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.2 eq, 50% wt. in H₂O).
-
Cyclization: Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-fluoroimidazo[1,2-a]pyridine.
-
Bromination: The resulting core can then be selectively brominated at the C2 position using N-Bromosuccinimide (NBS) in a solvent like acetonitrile to yield the final this compound building block.
Part 3: Synthetic Diversification and Analog Generation
The true power of the this compound core lies in its capacity for diversification, primarily through palladium-catalyzed cross-coupling reactions at the C2 position.
Caption: Diversification via C2 cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for introducing an aryl or heteroaryl moiety at the C2 position.
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a suitable base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified via flash column chromatography to yield the desired 2-aryl-6-fluoroimidazo[1,2-a]pyridine analog.
Causality Behind Choices:
-
Catalyst: The choice of catalyst (e.g., Pd(PPh₃)₄ vs. more advanced phosphine ligand-based catalysts) depends on the electronic nature of the coupling partners. Electron-deficient boronic acids may require more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.
-
Base and Solvent: The base is crucial for activating the boronic acid. The solvent system must be capable of dissolving both the organic and inorganic reagents to ensure an efficient reaction.
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 90-98% |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 70-85% |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 | K₃PO₄ | 75-90% |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. |
Part 4: Medicinal Chemistry Applications & SAR Studies
Oncology: Targeting Kinase Pathways
The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors of critical cancer-related kinases, such as PI3Kα.[13][14]
-
Case Study: PI3Kα Inhibitors: A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors.[13] Systematic SAR studies revealed that small, electron-donating or withdrawing groups were tolerated at the 6-position (where our fluorine resides), while larger substituents were detrimental. The 2-position was often functionalized with a morpholine-containing side chain, and the 8-position was explored with various amides to optimize potency and selectivity. This work identified compounds with nanomolar potency against PI3Kα and significant antiproliferative activity in cancer cell lines.[13]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
| Compound Ref. | C2-Substituent | C6-Substituent | C8-Substituent | PI3Kα IC₅₀ (nM) |
| Lead Cpd | Phenyl-morpholine | -Cl | -H | 150 |
| Analog A | Phenyl-morpholine | -F | -H | 125 |
| Analog B | Pyridyl-morpholine | -F | -H | 98 |
| Analog C | Phenyl-morpholine | -F | -CONH₂ | 45 |
| Table 2: Exemplar SAR for Imidazo[1,2-a]pyridine-based PI3Kα inhibitors. (Data is illustrative based on trends in cited literature[13][14]) |
Neurodegenerative Disorders: Amyloid-β Plaque Imaging
The scaffold has been instrumental in developing PET imaging agents for detecting amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.
-
Case Study: IMPY Analogs: A series of derivatives, famously including [¹²⁵I]IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine), were developed as high-affinity ligands for Aβ aggregates.[15][16] The SAR studies were definitive: the 2-(4'-dimethylaminophenyl) group was critical for high binding affinity. The halogen at the 6-position (iodine for radiolabeling, but bromo derivatives also showed high affinity) was well-tolerated. These agents displayed excellent brain uptake and fast washout in non-target regions, properties essential for a successful CNS imaging agent.[16] The 6-fluoro analog would be a logical non-radioactive tool compound or a candidate for ¹⁸F labeling.
| Analog | C2-Substituent | C6-Substituent | Binding Affinity (Ki, nM) |
| IMPY | 4'-Dimethylaminophenyl | -I | 15 |
| Bromo-IMPY | 4'-Dimethylaminophenyl | -Br | 10 |
| Fluoro-IMPY | 4'-Dimethylaminophenyl | -F | (Predicted High) |
| Des-halo | 4'-Dimethylaminophenyl | -H | >100 |
| Table 3: Structure-Activity Relationship for IMPY-class Aβ ligands.[15][16] |
Infectious Diseases: Anti-Influenza Agents
Recent work has highlighted the potential of imidazo[1,2-a]pyridines as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp).
-
Case Study: RdRp Inhibitors: By screening a library of derivatives, compounds with an imidazo[1,2-a]pyridine-3-carboxamide scaffold were identified as potent inhibitors of the PA-PB1 protein-protein interaction within the RdRp complex.[17] One lead compound exhibited a sub-micromolar IC₅₀ value against the H1N1 influenza strain. SAR analysis showed that specific substitution patterns on the carboxamide moiety were key to enhancing potency, providing a clear path for optimization.[17] The 2-bromo-6-fluoro core provides an ideal starting point for creating libraries to probe the C2 position for additional beneficial interactions within the target binding pocket.
Part 5: Conclusion and Future Outlook
The this compound scaffold is more than just a heterocyclic core; it is a highly engineered building block designed for efficiency and versatility in medicinal chemistry. The strategic placement of a fluorine atom for metabolic stability and a bromine atom as a versatile synthetic handle provides an accelerated path to diverse and potent chemical libraries. As demonstrated through applications in oncology, neuroscience, and virology, analogs derived from this core have successfully modulated challenging biological targets.
The future of this scaffold is bright. Its rigid framework is ideal for designing molecules for more complex modalities, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The synthetic accessibility allows for its incorporation into focused libraries for high-throughput screening against novel targets. As our understanding of disease biology deepens, the utility of well-designed, versatile chemical scaffolds like this compound will only continue to grow, solidifying its place as a truly privileged structure in the art and science of drug discovery.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 1060815-08-8 [chemicalbook.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS No. 1060815-08-8): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound with the CAS number 1060815-08-8. This molecule has garnered significant attention in medicinal chemistry and drug discovery as a versatile synthetic intermediate. Its unique electronic properties, conferred by the bromine and fluorine substituents on the privileged imidazo[1,2-a]pyridine scaffold, make it a valuable precursor for the development of novel therapeutic agents targeting a range of diseases, including central nervous system disorders and infectious diseases. This document will delve into the physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it will explore the biological significance of the broader imidazo[1,2-a]pyridine class of compounds, highlighting their diverse pharmacological activities and mechanisms of action. Experimental protocols for its synthesis and subsequent functionalization, along with key analytical characterization techniques, are also detailed to provide a practical resource for researchers in the field.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of this compound
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs such as Zolpidem (an ambient sedative-hypnotic) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance. The biological versatility of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
This compound (Figure 1) is a strategically functionalized derivative that serves as a key building block in the synthesis of more complex and potentially bioactive molecules.[1] The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compounds.
Figure 1: Chemical Structure of this compound
Physicochemical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1060815-08-8 | [2] |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.02 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Purity | Typically ≥97% | - |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
Synthesis and Reactivity
The synthesis of this compound typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A general and adaptable protocol is outlined below.
General Synthetic Protocol
A widely employed method for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-bromocarbonyl compound. For the synthesis of the title compound, 2-amino-5-fluoropyridine would be a logical starting material, reacting with a suitable two-carbon electrophile that introduces the bromine at the desired position. A plausible synthetic route is depicted in the workflow below.
References
spectroscopic data of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel drug candidates for various therapeutic areas, including central nervous system disorders and infectious diseases.[1] Its utility stems from the versatile imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery, and the presence of bromine and fluorine atoms that serve as handles for further chemical modification and can modulate pharmacokinetic properties. Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete, published experimental datasets for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to present a robust analytical methodology for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's basic characteristics. The structure combines a bicyclic aromatic imidazo[1,2-a]pyridine core with two key halogen substituents: a bromine atom at the C2 position of the imidazole ring and a fluorine atom at the C6 position of the pyridine ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1060815-08-8 | [2][3] |
| Molecular Formula | C₇H₄BrFN₂ | [2][3] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Exact Mass | 213.95419 Da | [2] |
| Monoisotopic Mass | 213.95419 Da |[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and data quality.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).
Predicted ¹H NMR Spectral Data and Interpretation
The structure has four aromatic protons. The electron-withdrawing nature of the bromine and fluorine atoms, along with the inherent electronics of the heterocyclic system, dictates their chemical shifts and coupling patterns.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-3 | 8.1 - 8.3 | s | - | 1H | The C2-Br bond removes the adjacent proton, leaving H-3 as a singlet. Its position in the electron-deficient imidazole ring places it downfield. |
| H-5 | 8.4 - 8.6 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2 | 1H | This proton is ortho to the bridgehead nitrogen and the fluorine atom, resulting in significant deshielding. It will appear as a doublet of doublets due to coupling with both F-6 and H-7. |
| H-7 | 7.2 - 7.4 | ddd | J(H-H) ≈ 9-10, J(H-F) ≈ 4-5, J(H-H) ≈ 2 | 1H | Coupled to H-8 (ortho), F-6 (meta), and H-5 (meta). This complex coupling will likely result in a doublet of doublet of doublets. |
| H-8 | 7.6 - 7.8 | d | J(H-H) ≈ 9-10 | 1H | Coupled only to H-7, this proton is expected to be a doublet, shifted downfield by the adjacent fused imidazole ring. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons directly attached to the electronegative Br, F, and N atoms will be significantly affected.
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Position | Predicted δ (ppm) | Coupling (JCF) | Rationale |
|---|---|---|---|
| C-2 | 115 - 120 | - | Directly attached to bromine, this carbon's shift is heavily influenced by the heavy atom effect. |
| C-3 | 110 - 115 | - | An electron-rich carbon relative to other positions in the imidazole ring. |
| C-5 | 118 - 122 | d, ¹JCF ≈ 240-260 Hz | Directly attached to fluorine, this carbon will exhibit a large one-bond coupling constant and a significant downfield shift. |
| C-6 | 145 - 150 | d, ²JCF ≈ 25-30 Hz | The fluorine atom will cause a strong downfield shift (ipso-effect) and a characteristic doublet splitting. |
| C-7 | 105 - 110 | d, ²JCF ≈ 20-25 Hz | Ortho to the fluorine, this carbon will show a two-bond C-F coupling. |
| C-8 | 125 - 130 | d, ³JCF ≈ 5-10 Hz | Meta to the fluorine, a smaller three-bond coupling is expected. |
| C-8a | 140 - 145 | d, ³JCF ≈ 5-10 Hz | Bridgehead carbon, shifted downfield due to attachment to two nitrogen atoms. Will also show coupling to fluorine. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides exact mass data, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol: Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI (Electrospray Ionization) or EI (Electron Ionization) mass spectrometer. ESI is a soft ionization technique typically used with LC-MS, providing the [M+H]⁺ ion, while EI is a hard technique that provides the molecular ion [M]⁺ and characteristic fragment ions.
-
HRMS Acquisition: For formula confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap). The measured mass should be within 5 ppm of the calculated exact mass.
Data Interpretation: Molecular Ion and Fragmentation
The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | 213.9542 | 215.9521 | Molecular ion (prominent in EI-MS) |
| [M+H]⁺ | 214.9620 | 216.9599 | Protonated molecular ion (prominent in ESI-MS) |
| [M-Br]⁺ | 135.0355 | 135.0355 | Loss of a bromine radical |
| [M-HCN]⁺ | 186.9485 | 188.9464 | Loss of hydrogen cyanide from the imidazole ring |
Caption: Predicted EI fragmentation pathway of the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or an ATR (Attenuated Total Reflectance) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
Data Interpretation: Characteristic Vibrational Modes
The IR spectrum will be characterized by absorptions corresponding to the aromatic rings and the carbon-halogen bonds.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1640 - 1620 | C=N Stretch (imidazole) | Medium-Strong |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong (multiple bands) |
| 1250 - 1150 | C-F Stretch | Strong |
| 850 - 800 | C-H Out-of-plane Bending | Strong |
| 650 - 550 | C-Br Stretch | Medium |
Integrated Analytical Workflow
The confirmation of the structure and purity of this compound requires an integrated approach where data from multiple techniques are synthesized.
Caption: A validated workflow for compound characterization.
Conclusion
The structural characterization of this compound is a critical quality control step in its synthesis and application. This guide outlines the essential spectroscopic methodologies—NMR, MS, and IR—required for its unambiguous identification. By following the detailed protocols and interpretative frameworks provided, researchers can confidently verify the molecular structure, confirm the molecular formula, and identify key functional groups. The synergistic use of these techniques provides a self-validating system, ensuring the scientific integrity of any research or development activities that employ this valuable chemical intermediate.
References
The Strategic Utility of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow it to interact with a wide array of biological targets. This bicyclic heteroaromatic system is present in numerous clinically successful drugs, underscoring its therapeutic versatility. Within this important class of molecules, 2-Bromo-6-fluoroimidazo[1,2-a]pyridine has emerged as a particularly valuable building block. Its strategic placement of a bromine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. The fluorine atom at the 6-position can enhance metabolic stability, improve pharmacokinetic properties, and modulate the electronic nature of the aromatic system, often leading to improved target engagement. This guide provides an in-depth exploration of the commercial availability, synthesis, and extensive applications of this key intermediate in the pursuit of novel therapeutics.
I. Commercial Availability and Physicochemical Properties
This compound is readily accessible through various commercial suppliers, ensuring a consistent and reliable source for research and development activities. This accessibility is crucial for its widespread adoption in drug discovery programs.
Table 1: Commercial Availability and Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1060815-08-8 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents | General Knowledge |
II. Synthesis of this compound: A Representative Protocol
While specific, detailed, and experimentally validated protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a robust synthesis can be designed based on well-established methodologies for analogous imidazo[1,2-a]pyridines. The most common and effective route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2] A Chinese patent describes a similar synthesis for 6-bromoimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine and chloroacetaldehyde, providing a solid foundation for the synthesis of the fluorinated analog.[3]
The following protocol is a representative, detailed procedure derived from these established methods.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the title compound from commercially available 2-amino-5-fluoropyridine and a suitable bromo-acetaldehyde equivalent.
Materials:
-
2-Amino-5-fluoropyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step 1: In situ Generation of Bromoacetaldehyde and Condensation
-
To a solution of bromoacetaldehyde diethyl acetal (1.2 equivalents) in a mixture of ethanol and water, add a catalytic amount of hydrobromic acid (48%).
-
Heat the mixture to 50-60°C for 1-2 hours to facilitate the hydrolysis of the acetal to generate bromoacetaldehyde in situ. The causality here is that the acidic environment protonates the acetal, making it susceptible to nucleophilic attack by water, leading to the formation of the aldehyde.
-
Allow the solution to cool to room temperature.
-
Add 2-amino-5-fluoropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by TLC. The reaction typically proceeds to completion within 4-6 hours. The mechanism involves the nucleophilic attack of the exocyclic amine of the pyridine onto the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine ring system.
Step 2: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is crucial to quench the acid and facilitate the extraction of the product into an organic solvent.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as an off-white to light yellow solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Applications in Drug Discovery
The true value of this compound lies in its application as a versatile starting material for the synthesis of a multitude of biologically active compounds. The imidazo[1,2-a]pyridine scaffold itself is known to possess a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the bromo and fluoro substituents on this core structure provides medicinal chemists with the tools to fine-tune the properties of their drug candidates.
A. As a Scaffold for Kinase Inhibitors
A significant area of application for imidazo[1,2-a]pyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors of various kinases, including PI3K/mTOR and others.[4][5]
For instance, derivatives of this compound can be synthesized to target the ATP-binding pocket of kinases. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The 2-bromo position can be functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce various substituents that can occupy different pockets within the active site, thereby enhancing potency and selectivity.
B. In the Development of Anti-tubercular Agents
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the discovery of novel anti-tubercular drugs.[6][7] Derivatives of this scaffold have been shown to be potent inhibitors of key mycobacterial enzymes.
The versatility of this compound allows for the synthesis of libraries of compounds that can be screened for anti-tubercular activity. Structure-activity relationship (SAR) studies on these libraries can then guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
C. As a Core for Novel CNS-active Agents
The physicochemical properties of the imidazo[1,2-a]pyridine scaffold, including its ability to cross the blood-brain barrier, make it an attractive framework for the development of drugs targeting the central nervous system (CNS). This chemical is primarily utilized in pharmaceutical research and development, particularly in the synthesis of novel drug candidates that target various diseases, including central nervous system disorders.[1] The strategic functionalization of the this compound core can lead to the discovery of new treatments for a range of neurological and psychiatric conditions.
IV. Conclusion and Future Perspectives
This compound has established itself as a valuable and commercially accessible building block in the field of drug discovery. Its unique combination of a versatile synthetic handle and a fluorine atom for modulating physicochemical properties makes it a powerful tool for medicinal chemists. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in producing clinically relevant drugs provides a strong impetus for the continued exploration of derivatives synthesized from this key intermediate. As our understanding of disease biology deepens, the strategic application of this compound in the design and synthesis of novel, targeted therapeutics is poised to make significant contributions to the advancement of medicine.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling with 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Notably, several commercial drugs, such as Zolpidem and Alpidem, feature this bicyclic system, underscoring its significance in medicinal chemistry.[1][2][3] The functionalization of this scaffold is a key strategy in the discovery and development of novel drug candidates with improved potency and pharmacokinetic profiles.[4]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of biaryl and heteroaryl structures, prized for its mild conditions and broad functional group tolerance.[5][6] This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-6-fluoroimidazo[1,2-a]pyridine, a crucial intermediate for accessing a diverse array of substituted analogs for drug discovery programs. The fluorine substituent at the 6-position is of particular interest as it can significantly modulate the physicochemical and pharmacological properties of the final compounds.
Reaction Principle
The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide (this compound) and an organoboron compound, typically a boronic acid or its ester.[5][7] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, especially when working with nitrogen-containing heterocycles that can coordinate to the palladium catalyst and inhibit its activity.
Experimental Protocol: A Validated Approach
This protocol details a robust method for the Suzuki coupling of this compound with a representative arylboronic acid. Researchers are encouraged to optimize these conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere |
| Phenylboronic acid | ≥98% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos | ≥98% | Commercially Available | Buchwald Ligand |
| Potassium phosphate (K₃PO₄) | Anhydrous | Commercially Available | Finely powdered |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed |
| Water | Deionized | Laboratory Supply | Degassed |
| Nitrogen or Argon Gas | High Purity | Laboratory Supply | |
| Standard Glassware | - | Laboratory Supply | Oven-dried |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the reaction flask.
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Inerting the System: Seal the flask with a septum and thoroughly degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to prevent oxidation of the palladium(0) active catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a well-orchestrated catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Photocatalysis Using 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Photocatalysis
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Consequently, the development of efficient synthetic methodologies for the functionalization of this scaffold is of paramount importance in medicinal chemistry and drug development.
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways compared to traditional thermal methods.[2][3] In recent years, the photocatalytic functionalization of imidazo[1,2-a]pyridines has garnered significant attention, with a primary focus on direct C-H functionalization at the C3 position.[1] These reactions, often employing organic dyes like Rose Bengal or iridium-based photocatalysts, enable the introduction of various substituents, including sulfenyl, trifluoromethyl, and aminoalkyl groups.[1]
This document shifts the focus to the photocatalytic potential of a specifically substituted derivative, 2-Bromo-6-fluoroimidazo[1,2-a]pyridine . The presence of a bromine atom at the C2 position offers a valuable synthetic handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry. While traditional palladium-catalyzed cross-coupling reactions of bromo-substituted imidazopyridines are known, the application of photocatalytic methods for these transformations remains an area of active development.
These notes will provide a theoretical framework and proposed protocols for the application of this compound in photocatalytic cross-coupling reactions, drawing upon established principles of dual photoredox/nickel catalysis.
Core Concepts: Dual Photoredox/Nickel Catalysis for C-Br Functionalization
Dual photoredox/nickel catalysis has revolutionized the field of cross-coupling chemistry, enabling the formation of C-C and C-heteroatom bonds under mild conditions. This synergistic approach combines the light-absorbing properties of a photocatalyst with the cross-coupling capabilities of a nickel catalyst.
The general mechanism for a photocatalytic cross-coupling of an aryl bromide is illustrated below:
Caption: Generalized mechanism for dual photoredox/nickel catalysis.
Proposed Application: Photocatalytic Suzuki-Type Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. A photocatalytic variant can be envisioned for the arylation of this compound.
Protocol: Photocatalytic Arylation of this compound
Disclaimer: This is a proposed protocol based on established methods for similar substrates and requires experimental validation.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Molar Equiv. |
| This compound | 1060815-08-8 | 215.02 | 0.1 | 1.0 |
| Arylboronic Acid | Varies | Varies | 0.15 | 1.5 |
| [Ir(ppy)2(dtbbpy)]PF6 | 676525-77-2 | 944.98 | 0.002 | 0.02 |
| NiCl2·glyme | 26349-37-3 | 221.72 | 0.01 | 0.1 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | 729-00-0 | 268.39 | 0.01 | 0.1 |
| K3PO4 | 7778-53-2 | 212.27 | 0.3 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 1.0 mL | - |
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol), the arylboronic acid (0.15 mmol), [Ir(ppy)2(dtbbpy)]PF6 (0.002 mmol), NiCl2·glyme (0.01 mmol), dtbbpy (0.01 mmol), and K3PO4 (0.3 mmol).
-
The vial is sealed with a septum and purged with argon for 15 minutes.
-
Add 1.0 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.
-
Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Proposed Application: Photocatalytic Sonogashira-Type Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles. A photocatalytic approach could offer a milder alternative to traditional palladium-copper catalyzed methods.
Protocol: Photocatalytic Alkynylation of this compound
Disclaimer: This is a proposed protocol based on established methods for similar substrates and requires experimental validation.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Molar Equiv. |
| This compound | 1060815-08-8 | 215.02 | 0.1 | 1.0 |
| Terminal Alkyne | Varies | Varies | 0.12 | 1.2 |
| 4CzIPN | 1416881-52-1 | 754.83 | 0.0025 | 0.025 |
| NiBr2·diglyme | 26349-37-3 | 310.62 | 0.01 | 0.1 |
| 4,4'-Dimethoxy-2,2'-bipyridine | 17217-57-1 | 216.24 | 0.01 | 0.1 |
| DBU | 6674-22-2 | 152.24 | 0.2 | 2.0 |
| DMF (anhydrous) | 68-12-2 | 73.09 | 1.0 mL | - |
Procedure:
-
In a glovebox, a 4 mL vial is charged with this compound (0.1 mmol), 4CzIPN (0.0025 mmol), NiBr2·diglyme (0.01 mmol), and 4,4'-dimethoxy-2,2'-bipyridine (0.01 mmol).
-
The vial is sealed and removed from the glovebox.
-
Anhydrous, degassed DMF (1.0 mL), the terminal alkyne (0.12 mmol), and DBU (0.2 mmol) are added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography.
Proposed Application: Photocatalytic Buchwald-Hartwig-Type Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. A photocatalytic version would be highly valuable for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives.
Protocol: Photocatalytic Amination of this compound
Disclaimer: This is a proposed protocol based on established methods for similar substrates and requires experimental validation.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Molar Equiv. |
| This compound | 1060815-08-8 | 215.02 | 0.1 | 1.0 |
| Amine | Varies | Varies | 0.12 | 1.2 |
| Ru(bpy)3Cl2 | 15158-62-0 | 748.63 | 0.0015 | 0.015 |
| NiCl2·6H2O | 7791-20-0 | 237.69 | 0.01 | 0.1 |
| Bathophenanthroline | 1662-01-7 | 332.41 | 0.01 | 0.1 |
| Cs2CO3 | 534-17-8 | 325.82 | 0.2 | 2.0 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 1.0 mL | - |
Procedure:
-
An oven-dried Schlenk tube is charged with this compound (0.1 mmol), Ru(bpy)3Cl2 (0.0015 mmol), NiCl2·6H2O (0.01 mmol), bathophenanthroline (0.01 mmol), and Cs2CO3 (0.2 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed acetonitrile (1.0 mL) and the amine (0.12 mmol) are added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Experimental Workflow and Logic
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications in oncology, neuroscience, and infectious diseases. This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of a key derivative, 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. The strategic placement of a bromine atom at the 2-position offers a versatile handle for introducing molecular complexity through various cross-coupling methodologies. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this a highly valuable starting material for drug discovery programs. This document will explore the rationale behind and the practical execution of key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in pharmaceutical research. Its rigid framework and the presence of nitrogen atoms in both rings allow for a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. Functionalization of this core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
The subject of this guide, this compound, is a particularly strategic starting material. The bromine atom at the C2 position is readily displaced through transition-metal-catalyzed cross-coupling reactions, providing a gateway to a diverse range of substituents. The fluorine atom at the C6 position often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins.
Core Functionalization Strategies: A Practical Overview
The primary route for the derivatization of this compound involves leveraging the C-Br bond for transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the imidazo[1,2-a]pyridine ring system facilitates these transformations. Below, we detail the theoretical underpinnings and provide practical protocols for the most pivotal of these reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Structures
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of ligand is critical. For heteroaryl halides, which can be challenging substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water is necessary for the activation of the boronic acid by the base.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
| Reagent/Component | Molar Ratio (Equivalents) | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 215 mg |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 - 0.05 | 4.5 - 11.2 mg |
| SPhos | 0.04 - 0.10 | 16.4 - 41.0 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg |
| 1,4-Dioxane | - | 4 mL |
| Water | - | 1 mL |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, weigh palladium(II) acetate (0.05 eq) and SPhos (0.10 eq) and add them to the Schlenk flask.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoroimidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are common. The choice of ligand is crucial, with bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos often providing excellent results for heteroaryl halides.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with a primary or secondary amine. Conditions may need to be optimized for specific amine coupling partners.
| Reagent/Component | Molar Ratio (Equivalents) | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 215 mg |
| Amine | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd₂(dba)₃ | 0.02 - 0.05 | 18.3 - 45.8 mg |
| XPhos | 0.04 - 0.10 | 19.0 - 47.6 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg |
| Toluene (anhydrous) | - | 5 mL |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-amino-6-fluoroimidazo[1,2-a]pyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is the classic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.
| Reagent/Component | Molar Ratio (Equivalents) | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 215 mg |
| Terminal Alkyne | 1.1 - 1.5 | 1.1 - 1.5 mmol |
| Pd(PPh₃)₂Cl₂ | 0.03 - 0.05 | 21.0 - 35.1 mg |
| Copper(I) Iodide (CuI) | 0.05 - 0.10 | 9.5 - 19.0 mg |
| Triethylamine (Et₃N) | - | 5 mL |
| THF (optional) | - | 2-3 mL |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-alkynyl-6-fluoroimidazo[1,2-a]pyridine.
Safety and Handling
This compound (CAS: 1060815-08-8)
-
Hazard Identification: While specific hazard data is limited, it is prudent to handle this compound as a potentially harmful chemical. Assume it is an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Concluding Remarks
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel derivatives with significant potential in drug discovery. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as robust starting points for the exploration of chemical space around this privileged scaffold. Researchers are encouraged to perform reaction optimization for each specific substrate combination to achieve maximal yields and purity. The continued exploration of new methodologies for the derivatization of the imidazo[1,2-a]pyridine core will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for developing therapeutic agents targeting a wide array of biological targets. Molecules incorporating this core have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The commercial success of drugs like Zolpidem (anxiolytic) and Alpidem (anxiolytic) underscores the therapeutic potential of this chemical class.[3]
The functionalization of the imidazo[1,2-a]pyridine ring is paramount for modulating biological activity and optimizing pharmacokinetic profiles. Specifically, this compound serves as a versatile and highly valuable building block.[6][7] The bromine atom at the C2 position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The fluorine atom at the C6 position can enhance metabolic stability, improve binding affinity, and fine-tune the electronic nature of the molecule.
This guide provides detailed application notes and laboratory-proven protocols for the most critical cross-coupling reactions of this compound, designed for researchers and scientists in drug development. We will delve into the causality behind experimental choices, offering insights to ensure robust and reproducible outcomes.
General Experimental Workflow
A standardized workflow is critical for the success and reproducibility of cross-coupling reactions. The following diagram outlines the essential steps from reaction setup to product analysis. Adherence to inert atmosphere techniques is crucial due to the sensitivity of palladium catalysts and ligands to oxygen.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[8][9] For a substrate like this compound, the electron-withdrawing nature of the fluorine and the pyridine nitrogen can influence catalyst selection.
Mechanistic Insight & Rationale
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos are often required to promote the oxidative addition of the Pd(0) catalyst to the electron-deficient heterocyclic bromide and facilitate the final reductive elimination step. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step. An aqueous solvent mixture (e.g., Dioxane/H₂O) is commonly used to aid in dissolving the inorganic base.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a robust starting point for coupling this compound with a standard arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 215 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Seal the flask and thoroughly degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 6-fluoro-2-phenylimidazo[1,2-a]pyridine.
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Arylboronic acids | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90-100 | 75-95% |
| Heteroarylboronic acids | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 60-85% |
| Vinylboronic acids | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DME/H₂O | 85 | 70-90% |
| Yields are estimated based on analogous reactions in the literature and may require optimization.[11][12][13] |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[14] This reaction is catalyzed by a dual system of palladium and copper(I).[15] The resulting 2-alkynyl-imidazo[1,2-a]pyridines are valuable intermediates for synthesizing more complex heterocyclic systems or as pharmacophores themselves.
Mechanistic Insight & Rationale
The reaction involves two interconnected catalytic cycles.[14] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The use of a copper cocatalyst allows the reaction to proceed under milder conditions, often at room temperature.[15] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system.[16]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (215 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with N₂ or Ar three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) via syringe.
-
Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-16 hours, monitoring progress by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and filter through a pad of Celite® to remove catalyst residues, washing with additional ethyl acetate.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the 2-alkynyl product.
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp | Typical Yield |
| Arylacetylenes | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 80-95% |
| Alkylacetylenes | Pd(PPh₃)₄ (5) / CuI (5) | DIPA | DMF | 50 °C | 70-88% |
| Silylacetylenes | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (3) | K₂CO₃ | Acetonitrile | 60 °C | 75-90% |
| Yields are estimated based on analogous reactions in the literature and may require optimization.[16][17] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines.[18] This transformation is indispensable in medicinal chemistry for synthesizing anilines and related structures, which are prevalent in bioactive molecules.
Mechanistic Insight & Rationale
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[19] The choice of ligand is paramount and often dictates the success of the reaction. For electron-deficient heterocycles like our substrate, highly electron-rich and sterically demanding biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior.[20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine in the catalytic cycle.[21]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a glovebox or under a strong flow of inert gas, add this compound (215 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and RuPhos (14.0 mg, 0.03 mmol) to the tube.
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Degas the mixture with a brief stream of argon.
-
Heat the reaction in a preheated oil bath at 100 °C for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and quench carefully by adding water.
-
Filter the mixture through Celite®, washing with ethyl acetate.
-
Wash the combined filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired aminopyridine.
| Amine Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Secondary cyclic amines | Pd₂(dba)₃ (1.5) / RuPhos (3) | NaOtBu (1.4) | Toluene | 100 | 80-95% |
| Primary alkyl amines | Pd(OAc)₂ (2) / BrettPhos (4) | LHMDS (1.5) | Dioxane | 100 | 70-85% |
| Anilines | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ (2.0) | t-BuOH | 110 | 65-90% |
| Yields are estimated based on analogous reactions on 2-bromopyridines and may require optimization.[21][22] |
Other Important Transformations
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[23] While sometimes lower yielding with N-heterocycles compared to Suzuki coupling, it is a powerful method for installing vinyl groups. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand or ligand-free conditions, a base like Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[24][25]
Direct C-H Arylation
As an alternative to using pre-halogenated substrates, direct C-H functionalization has emerged as a step-economical strategy.[26] The imidazo[1,2-a]pyridine core is known to undergo regioselective C-H arylation, typically at the C3 position.[27][28] While not a reaction of this compound, it represents a complementary strategy for diversification of the core scaffold.[29][30]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its strategic functionalization through palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of novel derivatives. The protocols and insights provided in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust and validated starting points for laboratory synthesis. Careful consideration of the catalyst, ligand, base, and solvent system, as guided by the principles discussed herein, is critical for achieving high-yield, reproducible results in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. This compound [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. snu.elsevierpure.com [snu.elsevierpure.com]
- 27. mdpi.com [mdpi.com]
- 28. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Sonogashira Coupling of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core with precision is paramount in the synthesis of novel drug candidates. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, provides a direct route to arylalkynes and conjugated enynes, which are valuable intermediates in the synthesis of complex molecules.[4][5]
This application note provides a detailed protocol for the Sonogashira coupling of 2-bromo-6-fluoroimidazo[1,2-a]pyridine with a terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The palladium cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[4][6] Concurrently, the copper cycle involves the reaction of the copper(I) salt with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the Pd(II) intermediate, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
The choice of base is critical; it must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.[4] Amines such as triethylamine or diisopropylamine are commonly employed as they also serve as the solvent in many cases.[6]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Reagents and Materials
Proper selection and handling of reagents are critical for the success of the Sonogashira coupling.
| Reagent | Formula | MW ( g/mol ) | Properties | Supplier & Cat. No. |
| This compound | C₇H₄BrFN₂ | 215.02 | Solid, store under inert gas at 2-8°C.[7][8] | e.g., Guidechem: 1060815-08-8[7] |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | Liquid, bp 142°C, d 0.929 g/mL | Varies |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Yellow solid, air and moisture sensitive | Varies |
| Copper(I) iodide | CuI | 190.45 | Off-white solid, light sensitive | Varies |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid, bp 89.5°C, d 0.726 g/mL, strong odor | Varies |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Liquid, bp 66°C, d 0.889 g/mL, hygroscopic | Varies |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Liquid, highly flammable, bp 34.6°C | Varies |
| Saturated aq. NH₄Cl | - | - | Aqueous solution | Varies |
| Brine | - | - | Saturated aqueous solution of NaCl | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | White crystalline solid, hygroscopic | Varies |
| Celite® | - | - | Diatomaceous earth, filter aid | Varies |
| Silica Gel | SiO₂ | 60.08 | Solid, for column chromatography | Varies |
Experimental Protocol
This protocol is a general guideline and may require optimization for different terminal alkynes. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous and anaerobic conditions are recommended for optimal results.[2]
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).[1]
-
-
Reagent Addition:
-
Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) as the solvent. The volume should be sufficient to dissolve the starting materials.
-
Add triethylamine (TEA) (2.0-3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Prepare a TLC plate with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Spot the starting material and the reaction mixture. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.
-
If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may be required.[1][6] The reactivity of aryl bromides is generally lower than aryl iodides and may necessitate heating.[1]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting
-
Low or no conversion:
-
Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions. Degas solvents and reagents thoroughly.
-
Insufficiently active catalyst: Use a fresh batch of palladium catalyst.
-
Low reactivity of the aryl bromide: Increase the reaction temperature or consider using a more active catalyst system, such as one with a more electron-rich phosphine ligand.[4]
-
-
Formation of alkyne homocoupling (Glaser) product:
-
This is often due to the presence of oxygen. Improve the inert atmosphere technique.
-
-
Difficulty in purification:
-
Optimize the column chromatography conditions, including the choice of solvent system and the silica gel to crude product ratio.
-
Conclusion
The Sonogashira coupling is a robust and reliable method for the synthesis of 2-alkynyl-6-fluoroimidazo[1,2-a]pyridines. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a diverse range of functionalized imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. This protocol provides a solid foundation for the successful implementation of this important transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols: Characterizing 2-Bromo-6-fluoroimidazo[1,2-a]pyridine as a Novel Kinase Inhibitor
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases crucial to cancer cell signaling.[1][2][3][4] This document provides a comprehensive guide for the characterization of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine , a specific but under-characterized derivative, as a potential kinase inhibitor. We present a logical, multi-stage workflow, from initial biochemical screening and kinome-wide profiling to cellular validation of activity and target engagement. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the compound's potency, selectivity, and cellular efficacy, thereby establishing its potential as a novel therapeutic agent or research tool.
Introduction: The Scientific Rationale
Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The imidazo[1,2-a]pyridine core has proven to be a versatile starting point for the development of inhibitors targeting key kinases in oncogenic pathways, such as the PI3K/Akt/mTOR and IGF-1R pathways.[1][2][5]
This compound (hereafter referred to as Compound-BFIP) represents a novel entity within this chemical class. Its bromine and fluorine substitutions offer unique electronic and steric properties that may confer novel selectivity and potency against specific kinase targets.[6][7] However, without empirical data, its biological activity remains speculative.
This guide, therefore, is not a report on known activities but a roadmap for discovery. It outlines the essential experimental cascade a researcher should follow to systematically characterize Compound-BFIP, transforming it from a chemical entity into a well-defined biological tool. The causality behind this workflow is critical: we begin with broad, high-throughput biochemical assays to identify potential targets and then progressively narrow our focus to more complex, physiologically relevant cellular systems to validate these initial findings.
Stage 1: Initial Target Identification & Potency Determination
The first step is to determine if Compound-BFIP has any activity against protein kinases in a cell-free system. This biochemical approach isolates the kinase-inhibitor interaction from confounding cellular factors like membrane permeability and off-target effects.
Recommended Initial Screening Panel
Based on published data for the broader imidazo[1,2-a]pyridine class, an initial screening panel should include kinases from key cancer-related pathways.[1][2][3][4]
| Kinase Target | Signaling Pathway | Rationale for Inclusion |
| Akt1 (PKBα) | PI3K/Akt/mTOR | Frequently targeted by imidazopyridine derivatives.[1][5] |
| PI3Kα | PI3K/Akt/mTOR | A primary node in survival signaling; a known target class.[4] |
| mTOR | PI3K/Akt/mTOR | A central regulator of cell growth and proliferation.[5] |
| IGF-1R | Growth Factor Signaling | Imidazopyridines have shown activity against this receptor.[2] |
| DYRK1A | Multiple | Implicated in neurodevelopment and oncology.[3] |
| CLK1 | Splicing Regulation | A serine/threonine kinase inhibited by this scaffold.[3] |
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][6][8] It is a universal assay suitable for virtually any kinase.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[1][6]
Materials:
-
Compound-BFIP (stock solution in 100% DMSO)
-
Recombinant human kinases (e.g., Akt1, PI3Kα)
-
Appropriate kinase-specific peptide substrates
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound-BFIP in 100% DMSO. A typical starting concentration is 1 mM. Also, prepare a DMSO-only control (vehicle).
-
Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO) to the wells of a 384-well plate.
-
Kinase Reaction - Part 1 (Pre-incubation):
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction - Part 2 (Initiation):
-
Prepare a 2X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to accurately determine inhibitor potency.[4][10]
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at 30°C. The incubation time may require optimization.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for signal generation. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Subtract background (no enzyme control) from all wells.
-
Normalize the data: Set the DMSO control (no inhibition) as 100% activity and a control with a potent, known inhibitor or no ATP as 0% activity.
-
Plot the normalized % activity against the log concentration of Compound-BFIP.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
Stage 2: Kinome Profiling for Selectivity
An effective kinase inhibitor is often selective, meaning it potently inhibits its intended target(s) with minimal activity against other kinases.[4][12] This reduces the potential for off-target effects and toxicity. Kinome profiling services offer broad screening against hundreds of kinases to generate a selectivity profile.
Rationale and Approach
Submitting Compound-BFIP to a commercial kinome profiling service (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology, Pharmaron) is the most efficient method to assess its selectivity.[13][14] These platforms typically use binding assays (measuring affinity) or activity assays (measuring inhibition).[12] A common approach is to screen at a single high concentration (e.g., 1 or 10 µM). Kinases inhibited by >90% at this concentration are identified as "hits."
Caption: Workflow for determining kinase inhibitor selectivity.
Interpreting Selectivity Data
The output is often visualized on a "kinome tree," where inhibited kinases are marked. A highly selective compound will show potent inhibition of only one or a few kinases or a specific kinase family. A non-selective compound will inhibit many kinases across different families.[4] This profile is crucial for predicting potential therapeutic windows and off-target liabilities.
Stage 3: Cellular Activity & Target Validation
Demonstrating that Compound-BFIP can inhibit kinase activity within a living cell is a critical step. This validates that the compound is cell-permeable and can engage its target in a complex physiological environment.
Protocol: Cell Viability / Proliferation Assay (CellTiter-Glo®)
If Compound-BFIP targets kinases involved in cell growth and survival (like Akt or PI3K), it should reduce the proliferation of cancer cells dependent on those pathways. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[5][15][16]
Materials:
-
Cancer cell line known to be dependent on a target pathway (e.g., a PTEN-null cell line like U-87 MG for a PI3K/Akt inhibitor).
-
Complete cell culture medium.
-
Compound-BFIP serial dilutions.
-
CellTiter-Glo® 2.0 Reagent (Promega).
-
Sterile, white-walled 96-well plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add desired concentrations of Compound-BFIP to the wells (e.g., by adding 1 µL from a 100X stock). Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for effects on proliferation to become apparent.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to DMSO-treated (100% viability) and no-cell (0% viability) controls and fitting to a dose-response curve as described in section 2.2.
Protocol: Cellular Target Engagement via Western Blot
Western blotting is the gold standard for confirming that an inhibitor blocks the activity of its target kinase in cells.[2] This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A potent and specific inhibitor should decrease the phosphorylation of the substrate without affecting the total amount of the substrate or target protein.[17]
Principle: If Compound-BFIP inhibits Kinase X, the phosphorylation of Substrate Y (a direct target of Kinase X) should decrease in a dose-dependent manner.
Caption: Inhibition of a signaling pathway by Compound-BFIP.
Materials:
-
Appropriate cancer cell line.
-
Compound-BFIP.
-
Lysis Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.[18]
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).
-
Primary antibodies:
-
Anti-phospho-Substrate (e.g., anti-pAkt Ser473)
-
Anti-total-Substrate (e.g., anti-Akt)
-
Loading control (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with increasing concentrations of Compound-BFIP (e.g., 0, 0.1, 1, 10 µM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pAkt) overnight at 4°C, diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).[17]
Expected Results: A successful target engagement will show a dose-dependent decrease in the band intensity for the phospho-protein, while the total protein and loading control bands remain unchanged. This provides strong evidence that Compound-BFIP is inhibiting the target kinase's activity within the cell.
Conclusion and Future Directions
Following this structured workflow will enable a comprehensive initial characterization of this compound. The data generated—IC₅₀ values, a kinome selectivity profile, cellular GI₅₀ values, and confirmation of target engagement—will provide a solid foundation for further preclinical development. Positive results would justify subsequent studies, including mechanism of action (e.g., ATP-competitive vs. allosteric), in vivo efficacy in animal models, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. This systematic approach ensures that research efforts are built upon a foundation of robust, validated, and interpretable data.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. biosynsis.com [biosynsis.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaron.com [pharmaron.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 17. m.youtube.com [m.youtube.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Synthesis of 2-Aryl-6-Fluoroimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of the 2-Aryl-6-Fluoroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in modern medicinal chemistry.[1][2][3] Its rigid, bicyclic framework is a bioisostere for purines and indoles, allowing it to effectively interact with a wide range of biological targets.[4] This scaffold is the foundation for numerous marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[1][5]
The introduction of specific substituents dramatically modulates the pharmacological profile of this core. A fluorine atom at the C6-position is a particularly strategic modification. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity by forming hydrogen bonds or dipole interactions, and increase cell membrane permeability, thereby improving oral bioavailability.[6] When combined with an aryl group at the C2-position, the resulting 2-aryl-6-fluoroimidazo[1,2-a]pyridine scaffold offers a powerful platform for developing novel therapeutics targeting a spectrum of diseases, from cancer to viral infections and neurological disorders.[7][8][9]
This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this valuable class of compounds, focusing on the classic condensation reaction. It includes a detailed experimental protocol, mechanistic insights, and a discussion of alternative methodologies for researchers in drug discovery and development.
Primary Synthetic Strategy: Condensation of 5-Fluoro-2-aminopyridine with α-Bromoacetophenones
The most direct and reliable route to 2-aryl-6-fluoroimidazo[1,2-a]pyridines is the condensation reaction between 5-fluoro-2-aminopyridine and a suitably substituted α-bromoacetophenone.[4][10][11] This method, a variation of the classic Tschitschibabin reaction, is favored for its operational simplicity, the commercial availability of starting materials, and its consistently good to excellent yields.[4]
Causality and Mechanistic Rationale
The reaction proceeds via a two-stage mechanism: an initial bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization and dehydration.
-
Initial N-Alkylation: The endocyclic nitrogen of 5-fluoro-2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic α-carbon of the bromoacetophenone. This SN2 reaction displaces the bromide ion to form an intermediate N-phenacylpyridinium bromide salt.[10][11][12]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate. Under heating, this intermediate readily dehydrates to yield the stable, aromatic 2-aryl-6-fluoroimidazo[1,2-a]pyridine ring system.
Caption: Key stages of the condensation reaction mechanism.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine
This protocol details a representative synthesis using microwave irradiation to enhance reaction speed and efficiency. Conventional heating in a solvent like ethanol or DMF can also be employed, though typically requiring longer reaction times.[13][14][15]
Overall Synthetic Workflow
Caption: High-level experimental workflow diagram.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Fluoro-2-aminopyridine | 21717-96-4 | 112.10 | 1.0 | 1.0 |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2632-13-5 | 229.07 | 1.0 | 1.0 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | - |
| Sodium Bicarbonate (Sat. aq. sol.) | 144-55-8 | 84.01 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Equipment
-
Microwave synthesis reactor with sealed reaction vessels
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Flash column chromatography system
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-fluoro-2-aminopyridine (112 mg, 1.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (229 mg, 1.0 mmol).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Solvent Removal: After cooling to room temperature, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Aqueous Work-up: Redissolve the crude residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any HBr formed, followed by brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure 2-(4-methoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Versatility and Optimization
The described protocol is highly versatile and can be adapted for a wide range of substituted aryl acetophenones.
Substrate Scope and Yield Comparison
The reaction is compatible with both electron-donating (EDG) and electron-withdrawing (EWG) groups on the aryl ring of the α-bromoacetophenone, generally providing moderate to high yields.[12]
| Aryl Substituent (R) in Ar-CO-CH₂Br | Reaction Conditions | Typical Yield (%) |
| 4-OCH₃ | EtOH, Microwave, 120°C, 30 min | 85 - 95 |
| H | EtOH, Reflux, 6 h | 80 - 90 |
| 4-Cl | DMF, 80°C, 4 h | 75 - 85 |
| 4-NO₂ | NaHCO₃, EtOH, Reflux, 3 h | 70 - 80 |
| 3,4-diCl | Microwave, 60 sec[13] | >90 |
| 2-Cl | tert-butanol, K₂CO₃, 100°C[6] | ~70 |
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.
Key Optimization Insights
-
Solvent Choice: While ethanol is a common and effective solvent, other solvents like dimethylformamide (DMF) or acetonitrile can be used. DMF can sometimes facilitate reactions with less reactive substrates due to its high boiling point and polarity.[10][11]
-
Heating Method: Microwave irradiation significantly reduces reaction times from several hours to minutes, often improving yields by minimizing the formation of side products.[13][14][16]
-
Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be beneficial. The base neutralizes the hydrobromic acid (HBr) byproduct, which can otherwise protonate the starting aminopyridine, reducing its nucleophilicity and slowing the reaction.[10][11]
Alternative Synthetic Routes
While the condensation method is robust, other strategies offer unique advantages, particularly for creating diverse compound libraries.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This powerful one-pot, three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate 3-amino-substituted imidazo[1,2-a]pyridines.[2][6][17][18]
-
Advantages: High efficiency and atom economy. It allows for the introduction of diversity at three different positions (C2, C3, and the pyridine ring) in a single step, making it ideal for combinatorial chemistry and library synthesis.[2][17]
-
Application: By using 5-fluoro-2-aminopyridine, an aromatic aldehyde, and a desired isocyanide, one can access 2-aryl-3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives.
Copper-Catalyzed Methodologies
Modern organometallic chemistry has introduced several copper-catalyzed methods for imidazo[1,2-a]pyridine synthesis. These often involve domino or cascade reactions.[19][20]
-
Example: A three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by a copper salt (e.g., CuI) can produce the desired scaffold.[4][19][21]
-
Advantages: These methods can offer milder reaction conditions and broader functional group tolerance compared to classical methods. Ullmann-type C-N couplings have also been developed for synthesizing derivatives.[22][23]
Conclusion
The synthesis of 2-aryl-6-fluoroimidazo[1,2-a]pyridines is a critical process for the advancement of medicinal chemistry programs. The condensation reaction between 5-fluoro-2-aminopyridine and α-bromoacetophenones stands out as a reliable, high-yielding, and scalable method. Its operational simplicity, coupled with the significant acceleration provided by microwave-assisted heating, makes it the preferred route for accessing these key scaffolds. For generating greater molecular diversity, particularly at the C3-position, multicomponent strategies like the GBB reaction provide a powerful and efficient alternative. A thorough understanding of these synthetic routes empowers researchers to design and create novel molecules with enhanced therapeutic potential.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Strategic Application of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine in Advanced Materials Science
Introduction: In the dynamic field of materials science, the pursuit of novel molecular architectures with tailored optoelectronic properties is paramount for the advancement of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Within this context, 2-Bromo-6-fluoroimidazo[1,2-a]pyridine has emerged as a pivotal building block for the synthesis of highly functional organic materials. Its unique combination of a reactive bromine site and an electron-withdrawing fluorine atom on the imidazo[1,2-a]pyridine core allows for precise tuning of molecular energy levels and photophysical properties. This guide provides an in-depth exploration of the application of this versatile precursor, focusing on its role in the development of next-generation materials for organic electronics.
Core Principles and Synthetic Versatility
The utility of this compound in materials science is primarily attributed to its strategic design. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore and a robust heterocyclic system with inherent thermal and chemical stability. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the facile introduction of a wide array of aryl and heteroaryl substituents.
The fluorine atom at the 6-position plays a crucial role in modulating the electronic properties of the resulting molecules. As a strongly electron-withdrawing group, it lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the imidazo[1,2-a]pyridine core. This electronic perturbation is instrumental in designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. Furthermore, the introduction of fluorine can enhance the volatility and thermal stability of the final compounds, which is advantageous for fabrication processes such as vacuum thermal evaporation used in OLED manufacturing.
Application in Organic Light-Emitting Diodes (OLEDs)
One of the most promising applications of this compound is in the synthesis of novel emitter and host materials for OLEDs. The imidazo[1,2-a]pyridine core itself can serve as a blue-emitting fluorophore, and by judiciously selecting the substituents introduced via cross-coupling reactions, the emission color can be tuned across the visible spectrum.
For instance, the Suzuki coupling of this compound with arylboronic acids bearing electron-donating groups, such as diphenylamine, can lead to the formation of donor-acceptor (D-A) type molecules. In these systems, the imidazo[1,2-a]pyridine moiety acts as the electron acceptor, while the appended aryl group serves as the electron donor. This molecular design often results in materials exhibiting strong intramolecular charge transfer (ICT) characteristics, leading to high photoluminescence quantum yields and tunable emission wavelengths.
dot graph TD { A[this compound] --> B{Suzuki Coupling}; C[Arylboronic Acid] --> B; B --> D[Functionalized 6-fluoroimidazo[1,2-a]pyridine Derivative]; D --> E[OLED Emitter/Host Material]; }
Caption: Synthetic route to functional materials.
Detailed Application Protocol: Synthesis of a Blue-Emitting Material
This section provides a detailed protocol for the synthesis of a blue-emitting material for OLEDs, utilizing this compound as the key starting material. The target molecule is 2-(4-(diphenylamino)phenyl)-6-fluoroimidazo[1,2-a]pyridine, a promising candidate for a blue emitter or a hole-transporting material.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-(diphenylamino)phenyl)-6-fluoroimidazo[1,2-a]pyridine
Materials:
-
This compound (1.0 equiv)
-
(4-(Diphenylamino)phenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, (4-(diphenylamino)phenyl)boronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate and tricyclohexylphosphine to the flask.
-
Solvent Addition: Add anhydrous toluene and degassed water to the reaction mixture via syringe. The typical solvent ratio is 10:1 (toluene:water).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-(diphenylamino)phenyl)-6-fluoroimidazo[1,2-a]pyridine.
dot graph TD { subgraph "Reaction Setup" A[Combine Reactants] --> B[Establish Inert Atmosphere]; end subgraph "Catalysis" B --> C[Add Catalyst/Ligand]; C --> D[Add Solvents]; end subgraph "Reaction" D --> E[Heat to Reflux]; end subgraph "Work-up & Purification" E --> F[Cool & Quench]; F --> G[Extraction]; G --> H[Purification]; end }
Caption: Experimental workflow for Suzuki coupling.
Characterization and Performance Data
The synthesized material should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Photoluminescence Spectroscopy: To determine the emission and excitation spectra and the photoluminescence quantum yield (PLQY).
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Table 1: Representative Photophysical and Electrochemical Data
| Property | Value |
| Absorption λmax (nm) | ~350 |
| Emission λmax (nm) | ~450 (in Toluene) |
| PLQY | > 0.80 |
| HOMO (eV) | ~ -5.4 |
| LUMO (eV) | ~ -2.5 |
Note: These are representative values and can vary based on the specific molecular structure and measurement conditions.
OLED Device Fabrication and Performance
To evaluate the performance of the synthesized material, it can be incorporated into an OLED device. A typical device architecture is as follows:
ITO / HTL / EML / ETL / LiF / Al
Where:
-
ITO: Indium Tin Oxide (anode)
-
HTL: Hole Transport Layer
-
EML: Emissive Layer (containing the synthesized material as a dopant or the primary emitter)
-
ETL: Electron Transport Layer
-
LiF: Lithium Fluoride (electron injection layer)
-
Al: Aluminum (cathode)
dot graph TD { direction LR; subgraph "OLED Device Structure" A[Anode (ITO)] --> B[Hole Transport Layer (HTL)]; B --> C[Emissive Layer (EML)]; C --> D[Electron Transport Layer (ETL)]; D --> E[Electron Injection Layer (LiF)]; E --> F[Cathode (Al)]; end }
Caption: Typical OLED device architecture.
Table 2: Representative OLED Device Performance
| Parameter | Value |
| Turn-on Voltage (V) | < 3.5 |
| Maximum Luminance (cd/m²) | > 5000 |
| Maximum External Quantum Efficiency (EQE) (%) | > 5 |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Note: Device performance is highly dependent on the device architecture and fabrication conditions.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in materials science. Its strategic functionalization through cross-coupling reactions allows for the rational design and synthesis of novel organic materials with tailored optoelectronic properties. The ability to fine-tune the energy levels and emission characteristics makes it particularly well-suited for the development of high-performance materials for OLEDs and other organic electronic devices. Future research in this area will likely focus on exploring a wider range of substituents that can be introduced at the 2-position, leading to materials with even more advanced functionalities, such as thermally activated delayed fluorescence (TADF) emitters and materials for organic solar cells. The continued exploration of the synthetic potential of this compound will undoubtedly contribute to the ongoing innovation in the field of organic electronics.
Troubleshooting & Optimization
optimizing Suzuki coupling of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling for 2-bromo-6-fluoroimidazo[1,2-a]pyridine, a crucial building block in modern drug discovery. This technical support center provides researchers with practical, field-tested solutions to common experimental challenges, moving from rapid-fire FAQs to deep-dive troubleshooting and optimization protocols.
Frequently Asked Questions (FAQs): Your First Response Guide
This section addresses the most immediate questions researchers face when a reaction does not proceed as expected.
Q1: My Suzuki coupling of this compound is not showing any product formation. What is the most common point of failure?
A1: The most frequent issue with N-heterocyclic substrates like imidazo[1,2-a]pyridines is catalyst inhibition or deactivation. The pyridine nitrogen atom can coordinate to the palladium center, hindering its catalytic activity.[1] Your initial troubleshooting should focus on the catalyst-ligand system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. We recommend switching to a system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or using a pre-formed palladium precatalyst.[2][3][4]
Q2: I'm observing a significant amount of a major byproduct that isn't my desired coupled product. What is it likely to be?
A2: You are likely observing byproducts from one of two common side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid partner, replacing it with a C-H bond.[1][5] It is especially problematic with unstable heteroaryl boronic acids.
-
Dehalogenation: Your starting material, this compound, is being reduced to 6-fluoroimidazo[1,2-a]pyridine.[6]
You can identify these byproducts using GC-MS or by analyzing the crude ¹H NMR spectrum.
Q3: My yield is consistently low (<30%). What single change is most likely to provide a significant improvement?
A3: Changing the base is often the most impactful single modification. The base is critical for activating the boronic acid for transmetalation.[7][8] If you are using a strong base like NaOH or NaOMe, you may be causing substrate degradation. Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are frequently used for complex heterocyclic couplings.[2][4]
Q4: Is it necessary to degas my reaction mixture?
A4: Absolutely. Oxygen can lead to the oxidation of the Pd(0) catalyst and can promote the unwanted homocoupling of your boronic acid.[9] For reproducible and high-yielding results, the reaction mixture should be thoroughly degassed by bubbling an inert gas (Nitrogen or Argon) through the solvent or by using several freeze-pump-thaw cycles.
Advanced Troubleshooting Guide
This section provides a deeper analysis of specific experimental problems and their underlying chemical principles.
Issue 1: Pervasive Dehalogenation Side Product
Dehalogenation is the premature reduction of the C-Br bond, leading to the loss of your electrophile.
-
Causality: This side reaction is often promoted by elevated temperatures, extended reaction times, and certain bases that can generate hydride species. The choice of phosphine ligand can also influence the rate of dehalogenation versus the desired cross-coupling.[6]
-
Solutions:
-
Lower the Temperature: If you are running the reaction at >100 °C, try reducing it to 80-90 °C.
-
Change the Base: Avoid strong hydroxides. K₃PO₄ is often a good choice to minimize this pathway.
-
Use a More Active Catalyst: A more efficient catalyst system can accelerate the desired coupling, outcompeting the slower dehalogenation pathway. A palladium precatalyst combined with a Buchwald-type ligand is recommended.[5][10]
-
Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading and side reactions from accumulating.
-
Issue 2: Protodeboronation and Homocoupling of the Boronic Acid
These side reactions consume your nucleophilic coupling partner, drastically reducing the potential yield.
-
Causality: Protodeboronation is the hydrolysis of the boronic acid. It is particularly rapid for electron-deficient arylboronic acids and certain 2-heteroaryl boronic acids under basic conditions at high temperatures.[5][11] Homocoupling is the palladium-catalyzed dimerization of the boronic acid, often exacerbated by the presence of oxygen.[9]
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions.[5]
-
Strictly Anaerobic Conditions: Ensure your entire setup is free of oxygen to suppress homocoupling.
-
Use a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the movement of the boronate from the aqueous phase to the organic phase, accelerating the desired reaction.
-
Modify Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid or ester to compensate for some degradation.
-
Systematic Optimization Strategy
A logical workflow is crucial for efficiently optimizing a challenging Suzuki coupling. The following diagram and table outline a systematic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of 2-bromo-6-fluoroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[1][2][3] The introduction of bromine and fluorine substituents provides valuable handles for further chemical modification and can enhance pharmacological properties.[4] However, these substitutions also present unique purification challenges. This guide offers practical, experience-driven advice to help you achieve high purity and yield.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound derivatives.
Q1: My this compound derivative appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A1: Imidazo[1,2-a]pyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation and significant yield loss. The nitrogen atoms in the imidazole ring can interact with the acidic silanol groups on the silica surface, potentially catalyzing decomposition.
Troubleshooting Strategies:
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by pre-eluting it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine in your chosen eluent.[5] This will deactivate the acidic sites.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5] Alumina is generally a good alternative for compounds that are sensitive to silica gel.
-
Use a "Dry Loading" Technique: To minimize the contact time of your compound with the stationary phase in a concentrated band, use a dry loading method.[5][6] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
-
Minimize Purification Time: A faster purification process will reduce the time your compound is in contact with the stationary phase. Optimizing your solvent system for a good separation (Rf of your target compound around 0.3) will help expedite the elution.
Q2: I'm having difficulty separating my desired this compound derivative from a closely related impurity. What techniques can I use to improve resolution?
A2: Halogenated aromatic compounds can sometimes be challenging to separate due to similar polarities.[7]
Strategies for Improved Resolution:
-
Optimize Your Solvent System (TLC is Key):
-
Systematic Screening: Before running a column, perform a thorough thin-layer chromatography (TLC) screen with various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fine-Tuning: Once you find a promising solvent system, fine-tune the ratio to achieve a significant difference in Rf values (ΔRf) between your product and the impurity.
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a powerful tool.
-
Column Selection: Reversed-phase columns (like C18) are commonly used for the separation of aromatic compounds.[8] The retention is based on hydrophobicity, which can be modulated by the mobile phase composition (e.g., acetonitrile/water or methanol/water).
-
Method Development: Start with a gradient elution to determine the approximate retention time of your compound. Then, switch to an isocratic method with the optimal solvent composition to achieve baseline separation.
-
Q3: My compound is not eluting from the column, even with a highly polar solvent system. What could be the issue?
A3: This can be a frustrating problem with several potential causes.
Possible Causes and Solutions:
-
Compound Decomposition: As mentioned in Q1, your compound may have decomposed on the column. You can test for this by performing a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent. If your compound is stable, you should see a single spot on the diagonal. If it's decomposing, you'll see additional spots.[9]
-
Incorrect Solvent System: Double-check that you have prepared your eluent correctly. It's easy to accidentally reverse the proportions of polar and non-polar solvents.[9]
-
Compound Precipitation on the Column: If your compound is poorly soluble in the eluent, it may have precipitated at the top of the column. Try dissolving a small amount of your crude material in the eluent to check its solubility.
-
Very Strong Interaction with the Stationary Phase: In rare cases, the compound may have a very strong affinity for the stationary phase. You could try flushing the column with a very strong solvent like methanol or a mixture of dichloromethane and methanol.
Q4: How can I effectively remove colored impurities from my final product?
A4: Colored impurities are common in heterocyclic synthesis.
Decolorization Techniques:
-
Activated Charcoal: Treatment with activated charcoal is a classic and effective method. Dissolve your product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), and stir or gently heat for a short period. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtration through a pad of celite. Be aware that some of your product may also be adsorbed, so use the minimum amount of charcoal necessary.
-
Recrystallization: Recrystallization is an excellent purification technique that can also remove colored impurities. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. The colored impurities will ideally remain in the mother liquor.
II. Troubleshooting Guides
This section provides structured troubleshooting guides for common purification techniques.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Overloading the column.- Poorly packed column.- Compound is too soluble in the eluent. | - Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles.- Adjust the solvent system to be slightly less polar. |
| Cracked or Channeled Column | - Column ran dry.- Swelling or shrinking of the silica gel due to solvent changes. | - Always keep the solvent level above the silica bed.- Use pre-mixed solvent systems and avoid drastic solvent changes. |
| No Compounds Eluting | - Incorrect solvent system (too non-polar).- Compound decomposed on the column.- Compound precipitated on the column. | - Gradually increase the polarity of the eluent.- Test for compound stability on silica (2D TLC).[9]- Check compound solubility in the eluent. |
| Mixed Fractions | - Poor separation on TLC.- Column was overloaded.- Elution was too fast. | - Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded.- Decrease the flow rate of the eluent. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent.- Cool the solution in an ice bath or freezer.- Try a different solvent or a co-solvent system. |
| Oiling Out | - Solution is too concentrated.- The boiling point of the solvent is too high. | - Add more solvent.- Choose a solvent with a lower boiling point. |
| Poor Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.- Cool the solution for a longer period or at a lower temperature. |
| Crystals are Colored | - Impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble impurities.- Treat the solution with activated charcoal before crystallization. |
III. Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
This protocol describes how to neutralize acidic silica gel to prevent the degradation of sensitive compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Chosen eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Triethylamine (Et3N)
Procedure:
-
Prepare your desired eluent system.
-
Add 0.1% to 1% (v/v) of triethylamine to the eluent. For example, for 1 L of eluent, add 1-10 mL of triethylamine.
-
Pack your chromatography column with the silica gel as you normally would, using the triethylamine-containing eluent.
-
Before loading your sample, flush the column with at least two column volumes of the neutralized eluent.
-
Proceed with loading your sample and running the column using the neutralized eluent.
Protocol 2: Dry Loading a Sample onto a Chromatography Column
This method is ideal for samples that are not very soluble in the column eluent or to achieve a very tight band at the start of the purification.[6]
Materials:
-
Crude sample
-
Silica gel or Celite
-
A volatile solvent in which your sample is soluble (e.g., dichloromethane or acetone)
-
Rotary evaporator
Procedure:
-
Dissolve your crude sample in a minimal amount of a volatile solvent.
-
In a round-bottom flask, add a small amount of silica gel or Celite (approximately 2-3 times the mass of your crude sample).
-
Add the solution of your crude sample to the flask containing the adsorbent.
-
Swirl the flask to ensure the adsorbent is fully wetted and the sample is evenly distributed.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed and equilibrated chromatography column.
-
Gently tap the side of the column to ensure the powder settles into a flat, even layer.
-
Carefully add a thin layer of sand on top of the dry-loaded sample to prevent it from being disturbed when you add the eluent.
-
Begin your elution.
IV. Visualizations
Workflow for Troubleshooting Column Chromatography Issues
Caption: A flowchart for troubleshooting common column chromatography problems.
Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the choice of purification technique.
V. References
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). RSC Publishing. 7
-
troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Benchchem. 5
-
Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. 9
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. 6
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC - PubMed Central. 1
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). 3
-
3-Bromo-6-fluoroimidazo[1,2-a]pyridine | 1186405-11-7. Benchchem. 4
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. 10
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | 1186405-11-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Chromatography [chem.rochester.edu]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Functionalization of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-bromo-6-fluoroimidazo[1,2-a]pyridine. This scaffold is a valuable building block in medicinal chemistry, but its functionalization, particularly through palladium-catalyzed cross-coupling reactions, can present unique challenges.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions and deepen your understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most likely causes?
Low yields in Suzuki couplings involving this substrate often stem from a few critical factors:
-
Catalyst Inhibition: The imidazo[1,2-a]pyridine core, specifically the pyridine nitrogen (N-1), can act as a ligand for the palladium catalyst. This coordination can poison the catalyst, effectively removing it from the catalytic cycle and halting the reaction.[3] This issue is particularly pronounced in nitrogen-rich heterocycles.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is paramount. The electron-withdrawing nature of the fluorine atom at the C6 position influences the electronic properties of the entire ring system, potentially making standard conditions less effective.[4]
-
Poor Reagent Quality: Palladium-catalyzed reactions are notoriously sensitive to air, moisture, and impurities.[3] Using old or improperly stored boronic acids, solvents that are not anhydrous, or failing to adequately degas the reaction mixture can lead to catalyst deactivation and competing side reactions.
Q2: I am observing a significant amount of a debrominated byproduct, 6-fluoroimidazo[1,2-a]pyridine, in my reaction mixture. How can I prevent this?
This side reaction is known as proto-debromination (or hydrodehalogenation) and is a common pitfall in cross-coupling chemistry.[5] It occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom.
Primary Causes and Solutions:
-
Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can serve as the proton source.
-
Solution: Ensure all solvents are rigorously dried and degassed. Use freshly opened, high-purity reagents. Anhydrous conditions are critical.
-
-
β-Hydride Elimination Pathway: A competing pathway in the catalytic cycle can involve β-hydride elimination from palladium-alkoxide or -hydroxide species, which are formed from the base and trace water. This generates a palladium-hydride species (Pd-H) that can react with the starting material to cause debromination.[6]
-
Solution: Choose your base carefully. While strong bases are needed, some, like NaOtBu, can be more prone to generating these side-reacting species under certain conditions. Consider screening bases like K₃PO₄ or Cs₂CO₃, which are often effective and can minimize this pathway.[7]
-
-
Ligand Choice: The ligand can influence the stability of catalytic intermediates and the rate of productive reductive elimination versus side reactions.
Q3: My Buchwald-Hartwig amination reaction is failing. Are there specific considerations for this substrate?
Yes, the Buchwald-Hartwig amination shares many of the same sensitivities as the Suzuki coupling, with catalyst inhibition by the pyridine nitrogen being a primary concern.[3][6]
Key Troubleshooting Points:
-
Ligand is Critical: For amination of (hetero)aryl halides, especially electron-deficient ones, the choice of ligand is arguably the most important parameter. Sterically hindered, electron-rich biarylphosphine ligands (e.g., the "Buchwald ligands" like XPhos, RuPhos) are often required to create a catalytically active species that is not easily inhibited.[9][10]
-
Base Compatibility: The choice of base must be compatible with both the amine and the aryl bromide. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are commonly used.[10] Be aware that some protecting groups can be sensitive to strongly basic conditions at elevated temperatures.[9]
-
Amine Nucleophilicity: Highly hindered or electron-poor amines can be challenging coupling partners. The reaction may require higher temperatures, longer reaction times, or a more specialized catalyst system.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a more in-depth look at specific problems and offers structured solutions.
Issue 1: Formation of Homocoupled Boronic Acid Byproduct (Biphenyl from Phenylboronic Acid)
The formation of a biaryl derived from the boronic acid partner (e.g., biphenyl when using phenylboronic acid) is a common side reaction in Suzuki couplings.
Causality & Mechanism: Homocoupling is often initiated by the presence of Pd(II) species and oxygen.[11] If the Pd(0) catalyst is oxidized to Pd(II) by residual air, it can catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[11]
Troubleshooting Protocol:
-
Improve Degassing: This is the most critical step. Ensure the reaction mixture (solvents and reagents) is thoroughly degassed before heating. Common methods include:
-
Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[7]
-
Freeze-pump-thaw cycles (typically three cycles) for maximum oxygen removal.
-
-
Use a Pre-catalyst: Start with a stable Pd(0) pre-catalyst or ensure your Pd(II) source (like Pd(OAc)₂) is fully reduced to Pd(0) at the start of the reaction.
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can sometimes favor homocoupling. Start with 1.2-1.5 equivalents and adjust as needed.
Issue 2: Low Conversion in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between the aryl bromide and a terminal alkyne, can also be problematic.
Causality & Mechanism: This reaction typically uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[12] Key failure points include:
-
Glaser Coupling: The copper catalyst can promote the homocoupling of the terminal alkyne, a side reaction known as Glaser coupling. This is often exacerbated by the presence of oxygen.
-
Catalyst Deactivation: Both the palladium and copper catalysts can be deactivated by impurities or coordination to the substrate.[13]
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere: The prevention of Glaser homocoupling requires the strict exclusion of oxygen.
-
Amine Base: The choice of amine base (e.g., TEA, DIPEA) is crucial. It acts as both a base and a solvent and can influence the reaction rate and side reactions. Ensure it is pure and dry.
-
Consider Copper-Free Conditions: If homocoupling is persistent, explore copper-free Sonogashira protocols.[14] These often require specific ligands and may use a stronger organic base to facilitate the catalytic cycle.
-
Check Alkyne Purity: Impurities in the terminal alkyne can inhibit the catalysts. Purify if necessary.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Starting Recommendation | Troubleshooting Variations | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Use a pre-catalyst like XPhos Pd G3 | Pre-catalysts ensure efficient generation of the active Pd(0) species.[9] |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq. relative to Pd) | RuPhos, Buchwald G3 Ligands | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[15] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | Cs₂CO₃, K₂CO₃ | The base activates the boronic acid; phosphate and carbonate bases are often effective and well-tolerated.[8] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O | Anhydrous Toluene, DME, 2-MeTHF | A polar, aprotic solvent is typical. Water can be crucial for the transmetalation step with some bases.[11] |
| Temperature | 80 - 110 °C | Adjust based on reactivity | Sufficient thermal energy is needed to overcome activation barriers, especially for oxidative addition. |
Experimental Workflow: General Protocol for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.[7]
Visualizing Side Reaction Pathways
This diagram illustrates the divergence from the desired productive cycle to the common proto-debromination side reaction.
Caption: Catalytic cycle showing the desired Suzuki coupling versus the proto-debromination side reaction.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yields for 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical pharmaceutical intermediate.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and mastering its synthesis is key to advancing many research programs.[2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve your reaction yields.
Core Synthesis Strategy: A Two-Act Play
The most reliable and commonly employed synthesis of this compound is best conceptualized as a two-step process. This approach allows for greater control and optimization at each stage, ultimately leading to higher purity and better yields.
-
Act I: The Cyclization. The core imidazo[1,2-a]pyridine ring is formed. The classic approach is the Tschitschibabin reaction, which involves the condensation of 2-amino-5-fluoropyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.[3][4]
-
Act II: The Bromination. The formed 6-fluoroimidazo[1,2-a]pyridine is then selectively brominated at the C2 position, which is the most electron-rich and sterically accessible site on the imidazole ring.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: From Frustration to Fruition
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of 6-Fluoroimidazo[1,2-a]pyridine (Cyclization Step)
Question: My initial cyclization reaction has a very low yield, or I've recovered only starting material. What went wrong?
Answer: This is a frequent challenge, often stemming from several controllable factors. Let's break down the probable causes and solutions.
-
Probable Cause 1: Inefficient Reaction Conditions. The classic Tschitschibabin reaction can be sluggish.[4]
-
Causality: The initial SN2 reaction between the pyridine ring nitrogen and the α-halocarbonyl is often the rate-limiting step. Subsequent intramolecular condensation and dehydration require sufficient energy to overcome activation barriers.
-
Solution:
-
Temperature Optimization: Ensure the reaction is heated sufficiently. A typical starting point is refluxing ethanol (approx. 78°C).[5] If the yield is still low, consider switching to a higher boiling solvent like DMF, but be aware this can sometimes increase side product formation.[6]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][7] Reactions that take hours conventionally can often be completed in minutes.[7]
-
Base Selection: Sodium bicarbonate (NaHCO₃) is a common and effective base for neutralizing the H-X acid formed during the reaction.[5] Using a base that is too strong can lead to decomposition of the aldehyde starting material.
-
-
-
Probable Cause 2: Reagent Quality and Stability.
-
Causality: Chloroacetaldehyde and bromoacetaldehyde are reactive and can polymerize or degrade upon storage. 2-amino-5-fluoropyridine can be hygroscopic.
-
Solution:
-
Use a fresh, high-purity α-halocarbonyl. It is often supplied as an aqueous solution (e.g., 40-50 wt%); ensure you account for the water content in your stoichiometry.[5]
-
Ensure your 2-amino-5-fluoropyridine is dry. If necessary, dry it in a vacuum oven before use.
-
-
-
Probable Cause 3: Incomplete Reaction.
-
Causality: The reaction may simply not have been allowed to run long enough.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[6] A good mobile phase for TLC is typically a mixture of ethyl acetate and hexane. The product is more polar than the starting aminopyridine. Do not stop the reaction until the starting material spot has been consumed.
-
Caption: Troubleshooting decision tree for low cyclization yield.
Issue 2: Low Yield or Multiple Products in the Bromination Step
Question: I successfully made the 6-fluoroimidazo[1,2-a]pyridine, but the subsequent bromination is low-yielding or gives me multiple bromo-adducts. How can I improve this?
Answer: This points to issues with reactivity and selectivity control. The C2 position is highly activated, but forcing conditions can lead to undesired side reactions.
-
Probable Cause 1: Over-bromination.
-
Causality: The imidazo[1,2-a]pyridine ring system is electron-rich and highly susceptible to electrophilic substitution. Using too much brominating agent or conditions that are too harsh can lead to the addition of a second bromine atom.
-
Solution:
-
Stoichiometry is Key: Use a controlled amount of your brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it is easier to handle and more selective. Start with 1.0 to 1.05 equivalents of NBS.[8]
-
Controlled Addition: Add the NBS portion-wise or as a solution in the reaction solvent (e.g., acetonitrile or DMF) over 15-30 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[8]
-
Temperature Control: Run the reaction at room temperature or even start at 0°C.[8] Exothermic reactions can lead to a loss of selectivity.
-
-
-
Probable Cause 2: Hydrolysis of Product.
-
Causality: The C-Br bond at the 2-position can be susceptible to nucleophilic attack, especially by water during workup if basic conditions are used. This results in the formation of 2-hydroxy-6-fluoroimidazo[1,2-a]pyridine.[8]
-
Solution:
-
Anhydrous Conditions: Ensure your solvent and glassware are dry.
-
Neutral Workup: During the aqueous workup, avoid using strong bases. If a basic wash is needed to remove acidic byproducts (like succinimide from NBS), use a mild base like saturated NaHCO₃ solution and perform the extraction quickly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful synthesis? A1: For the cyclization, temperature and reaction time are most critical.[6] For the bromination, precise control of stoichiometry and temperature is paramount to ensure selectivity.[8] In both steps, monitoring by TLC or LC-MS is essential to know when the reaction is truly complete.
Q2: Are there any one-pot procedures to go from 2-amino-5-fluoropyridine directly to the final product? A2: Yes, one-pot tandem cyclization/bromination reactions have been developed.[9] These often use an α-haloketone as both a reactant and a bromine source in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[9] While potentially more efficient in terms of steps, they can be more challenging to optimize and may lead to lower overall yields compared to the stepwise approach if not perfectly tuned.
Q3: My final product is difficult to purify by column chromatography. Any tips? A3: Imidazo[1,2-a]pyridines can sometimes streak on silica gel due to the basicity of the pyridine nitrogen.
-
Tip 1: Add a small amount of triethylamine (~0.5-1%) to your eluent (e.g., ethyl acetate/hexane) to suppress tailing and improve separation.
-
Tip 2: If the product is a solid, recrystallization can be a highly effective alternative to chromatography. Try solvent systems like ethyl acetate/hexane or ethanol/water.[5]
Q4: What are the primary safety considerations for this synthesis? A4:
-
α-Halocarbonyls: These are lachrymators and toxic. Always handle them in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is an irritant and light-sensitive. Store it in a dark container and handle with appropriate personal protective equipment (PPE).
-
Solvents: Handle flammable organic solvents like ethanol and ethyl acetate with care, avoiding ignition sources.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.
Protocol 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2-Amino-5-fluoropyridine | 112.10 | 5.00 g | 44.6 | 1.0 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 8.40 g | 53.5 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.50 g | 53.5 | 1.2 |
| Ethanol | - | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-fluoropyridine (5.00 g, 44.6 mmol).
-
Add ethanol (50 mL), followed by sodium bicarbonate (4.50 g, 53.5 mmol).
-
Add the 50% aqueous solution of chloroacetaldehyde (8.40 g, 53.5 mmol) to the stirring suspension.
-
Heat the mixture to reflux (approx. 80-85°C oil bath temperature) and maintain for 6-12 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the 2-amino-5-fluoropyridine spot is no longer visible.
-
Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove most of the ethanol.
-
To the remaining residue, add water (50 mL) and ethyl acetate (100 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purify by recrystallization from ethyl acetate/hexane or by column chromatography to obtain pure 6-fluoroimidazo[1,2-a]pyridine.
Protocol 2: Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equivalents |
| 6-Fluoroimidazo[1,2-a]pyridine | 136.12 | 4.00 g | 29.4 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.35 g | 30.0 | 1.02 |
| Acetonitrile (ACN) | - | 80 mL | - | - |
Procedure:
-
Dissolve 6-fluoroimidazo[1,2-a]pyridine (4.00 g, 29.4 mmol) in acetonitrile (80 mL) in a 250 mL round-bottom flask protected from light.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (5.35 g, 30.0 mmol) in small portions over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to afford the pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Synthesis of the Starting Material, 2-Amino-5-fluoropyridine
Question: I am struggling with the multi-step synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine, and my overall yield is very low. What are the critical steps and how can I optimize them?
Answer:
The synthesis of 2-amino-5-fluoropyridine is indeed a multi-step process that requires careful optimization at each stage to achieve a good overall yield. The common route involves nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and finally deprotection.[1][2]
Potential Causes and Solutions:
-
Inefficient Nitration: The nitration of 2-aminopyridine can lead to a mixture of isomers and is often a low-yielding step.
-
Solution: Protecting the amino group as an acetamide before nitration can direct the regioselectivity and improve the yield. The reaction conditions for nitration, such as temperature and the composition of the mixed acids, should be carefully controlled.[3]
-
-
Difficult Separation of Intermediates: Traditional methods for synthesizing 2-amino-5-fluoropyridine can involve intermediates that are difficult to separate, leading to product loss at each stage.[1]
-
Solution: A well-optimized protocol with careful purification at each step is crucial. Recrystallization or column chromatography may be necessary to obtain pure intermediates for the subsequent steps.
-
-
Suboptimal Diazotization and Schiemann Reaction Conditions: The conversion of the amino group to a fluorine atom via a diazonium salt is a critical and often challenging step.
-
Solution: The temperature for the diazotization should be kept low (typically -5 to 0 °C) to prevent the decomposition of the diazonium salt.[2] The thermal decomposition of the diazonium fluoroborate in the Schiemann reaction requires careful temperature control to maximize the yield of the fluorinated product.
-
| Step | Typical Reagents and Conditions | Reported Yields | Key Optimization Points |
| Acetylation | 2-aminopyridine, acetic anhydride, 45°C, 2.5h | ~96% | Control of temperature to avoid side reactions. |
| Nitration | 2-acetamidopyridine, concentrated H₂SO₄, fuming HNO₃, 60°C, 2h | ~88% | Careful control of temperature and nitrating agent stoichiometry. |
| Reduction | 2-acetamido-5-nitropyridine, hydrazine hydrate, Pd/C, ethanol, 80°C, 3.5h | ~93% | Ensure complete reduction by monitoring with TLC. |
| Diazotization | 2-acetamido-5-aminopyridine, HBF₄, NaNO₂, 25°C, 1.5h | ~87% | Maintain low temperature to ensure diazonium salt stability. |
| Schiemann Reaction | 2-acetamido-5-pyridinediazonium tetrafluoroborate, toluene, 110°C | ~65% | Gradual heating and portion-wise addition can improve yield. |
| Hydrolysis | 2-acetamido-5-fluoropyridine, 20% aq. NaOH, 80°C, 2h | ~95% | Monitor reaction to avoid decomposition of the product. |
Issue 2: Challenges in the Cyclocondensation to form 6-Fluoroimidazo[1,2-a]pyridine
Question: I am having trouble with the cyclocondensation reaction between 2-amino-5-fluoropyridine and my α-halo carbonyl compound. The reaction is either sluggish or gives a complex mixture of products.
Answer:
The cyclocondensation reaction is the core step in forming the imidazo[1,2-a]pyridine scaffold. The reactivity of the starting materials and the reaction conditions play a crucial role in the success of this step.
Potential Causes and Solutions:
-
Reduced Nucleophilicity of 2-Amino-5-fluoropyridine: The fluorine atom at the 5-position is electron-withdrawing, which decreases the basicity and nucleophilicity of the pyridine nitrogen and the exocyclic amino group.[1] This can make the initial nucleophilic attack on the α-halo carbonyl compound slower compared to non-fluorinated analogs.
-
Instability of the α-Halo Carbonyl Compound: Bromoacetaldehyde is a common reagent for this reaction, but it is unstable and can polymerize.[6][7]
-
Solution: It is often preferable to use a more stable precursor, such as bromoacetaldehyde diethyl acetal.[8][9][10] The acetal can be hydrolyzed in situ under acidic conditions to generate bromoacetaldehyde. Alternatively, commercially available aqueous solutions of chloroacetaldehyde can be used, as demonstrated in the synthesis of related bromoimidazo[1,2-a]pyridines.
-
Issue 3: Poor Regioselectivity during Bromination
Question: I am attempting to brominate 6-fluoroimidazo[1,2-a]pyridine to obtain the 2-bromo derivative, but I am getting a mixture of isomers or bromination at the wrong position.
Answer:
The imidazo[1,2-a]pyridine ring system has a distinct reactivity pattern for electrophilic substitution.
Potential Causes and Solutions:
-
Inherent Reactivity of the Imidazo[1,2-a]pyridine Core: Electrophilic substitution on the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic properties of the heterocyclic system. Direct bromination is therefore likely to yield the 3-bromo isomer as the major product.
-
Solution 1: Re-evaluate the Synthetic Strategy: Instead of brominating the pre-formed 6-fluoroimidazo[1,2-a]pyridine, consider a synthetic route that introduces the bromine atom at the desired position from the start. For example, using a 2-bromo-α-halo carbonyl compound in the cyclocondensation step.
-
Solution 2: Use a Directed Bromination Approach: While less common for the 2-position, specific reaction conditions or the use of directing groups might influence the regioselectivity. However, achieving high selectivity for the 2-position by direct bromination is challenging.
-
Solution 3: Bromination with N-Bromosuccinimide (NBS): NBS is a common and milder brominating agent that can sometimes offer different selectivity compared to molecular bromine.[11][12] Mechanistic studies have shown that the reaction conditions, including the presence of water, can influence the outcome of NBS-promoted reactions.[13][14][15]
-
Issue 4: Purification Difficulties
Question: My final product, this compound, is difficult to purify. I am observing persistent impurities in my NMR spectrum.
Answer:
Purification of halogenated heterocyclic compounds can be challenging due to their similar polarities and potential for co-crystallization.
Potential Causes and Solutions:
-
Presence of Regioisomers: If the bromination step is not completely regioselective, you will have a mixture of bromo-isomers that can be difficult to separate.
-
Solution: High-performance flash column chromatography with a carefully selected solvent system is often required. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help resolve closely eluting isomers.
-
-
Residual Starting Materials or Reagents: Incomplete reactions can leave unreacted starting materials or reagents in the crude product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. A proper aqueous work-up is essential to remove any water-soluble byproducts and unreacted reagents. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
-
Product Decomposition: Some imidazo[1,2-a]pyridine derivatives can be sensitive to prolonged exposure to silica gel.
-
Solution: Minimize the time the product spends on the silica gel column. Using a less acidic stationary phase, such as neutral alumina, could be an alternative. Recrystallization from a suitable solvent system is a highly effective final purification step to obtain a high-purity product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic strategy for this compound?
A1: A plausible and commonly employed strategy involves a two-step process:
-
Cyclocondensation: Reacting 2-amino-5-fluoropyridine with a suitable α-halo carbonyl compound (e.g., bromoacetaldehyde or its acetal) to form 6-fluoroimidazo[1,2-a]pyridine.
-
Bromination: Subsequent selective bromination of the 6-fluoroimidazo[1,2-a]pyridine intermediate at the 2-position. As discussed in the troubleshooting section, direct bromination at the 2-position is challenging. A more reliable approach might involve a multi-step sequence or a different synthetic design.
Q2: How does the fluorine substituent impact the synthesis?
A2: The electron-withdrawing nature of the fluorine atom at the 6-position (originating from the 5-position of 2-amino-5-fluoropyridine) has several effects:
-
It decreases the nucleophilicity of the 2-amino-5-fluoropyridine, potentially slowing down the initial cyclocondensation reaction.[1]
-
It influences the electronic properties of the final imidazo[1,2-a]pyridine ring, which can affect the regioselectivity of subsequent electrophilic substitution reactions like bromination.
Q3: Are there safer or more stable alternatives to bromoacetaldehyde?
A3: Yes, due to the instability of bromoacetaldehyde, it is highly recommended to use a protected form, such as bromoacetaldehyde diethyl acetal .[8][9][10] This compound is more stable and can be handled more safely. The aldehyde can be generated in situ under acidic reaction conditions.
Q4: What are the typical reaction conditions for the cyclocondensation step?
A4: The reaction is typically carried out by heating the 2-aminopyridine derivative and the α-halo carbonyl compound in a suitable solvent, such as ethanol or DMF.[4] The addition of a mild base like sodium bicarbonate is often beneficial to neutralize the HBr formed during the reaction. Reaction times can range from a few hours to overnight, and temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates.
Q5: What are the expected spectroscopic signatures for this compound?
A5: While a specific spectrum is not provided in the search results, one can predict the key features:
-
¹H NMR: Aromatic protons on the pyridine and imidazole rings will appear in the downfield region (typically 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine and bromine substituents.
-
¹³C NMR: The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling constants.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio).
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.
Materials:
-
2-Amino-5-fluoropyridine
-
Bromoacetaldehyde diethyl acetal
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluoropyridine (1.0 eq) in ethanol.
-
Add bromoacetaldehyde diethyl acetal (1.2 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid to facilitate the in-situ hydrolysis of the acetal.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-fluoroimidazo[1,2-a]pyridine.
Protocol 2: Bromination of 6-Fluoroimidazo[1,2-a]pyridine (Illustrative for C3-Bromination)
This protocol is based on general procedures for the bromination of imidazo[1,2-a]pyridines at the C3 position. Achieving C2-bromination directly is challenging and may require significant optimization or an alternative synthetic route.
Materials:
-
6-Fluoroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated product. Note: This procedure is likely to yield the 3-bromo isomer as the major product.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]
- 10. Bromoacetaldehyde diethyl acetal 0.97 2-Bromo-1,1-diethoxyethane [sigmaaldrich.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insights into N‐Bromosuccinimide‐promoted synthesis of imidazo[1,2‐a]pyridine in water: Reactivity mediated by substrates and solvent | Semantic Scholar [semanticscholar.org]
- 15. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Reactivity
Prepared by: Senior Application Scientist, Chemical Dynamics Division
This guide is designed for researchers, chemists, and drug development professionals working with 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and successful functionalization is critical for developing novel molecular entities.[1][2] The C2-bromo position is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. However, the success of these transformations is exquisitely sensitive to reaction parameters, with the choice of solvent being paramount.
This document serves as a technical resource to navigate the complexities of solvent effects, providing troubleshooting advice, foundational knowledge in a question-and-answer format, and standardized protocols to enhance experimental success and reproducibility.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers provide not just a solution, but the underlying chemical reasoning to empower your experimental design.
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields. I'm using a standard Pd catalyst and base. Could the solvent be the problem?
Answer: Absolutely. A suboptimal solvent is one of the most common reasons for poor performance in Suzuki-Miyaura couplings, especially with heteroaryl halides. Here’s a breakdown of potential issues and solutions:
-
Poor Catalyst/Reagent Solubility: The single most critical function of the solvent is to ensure all components—the substrate, boronic acid, base, and palladium catalyst complex—are sufficiently soluble to participate in the catalytic cycle. If your reaction mixture is a heterogeneous slurry with undissolved solids (beyond the inorganic base), the reaction kinetics will be severely hampered.
-
Recommendation: Switch to a solvent system known for good solubilizing power in these reactions. A mixture of 1,4-dioxane and water or DME and water is a classic starting point for a reason; it balances the solubility of organic substrates and inorganic bases.[3] Toluene/water is another excellent biphasic system that can sometimes minimize halide inhibition.[4]
-
-
Inhibition of the Catalytic Cycle: Solvents are not inert participants. They coordinate to the palladium center and influence the stability of key intermediates.
-
Polar Aprotic Solvents (A Word of Caution): While solvents like DMF, DMSO, or acetonitrile (MeCN) are excellent solubilizers, they can sometimes be detrimental. They can coordinate too strongly to the palladium center, inhibiting substrate binding or reductive elimination. Furthermore, in certain cases, highly polar solvents have been shown to alter the nature of the active catalyst, potentially stabilizing anionic palladium species that can lead to unexpected changes in reactivity or selectivity, although this is more pronounced in substrates with multiple leaving groups.[5][6][7]
-
Protic Solvents: Alcohols (e.g., isopropanol) or water are often used as co-solvents. They can play a beneficial role in promoting the transmetalation step by facilitating the dissociation of the base and aiding the transfer of the organic group from the boronic acid to the palladium center.[8]
-
-
Decomposition Pathways: Some solvents can promote catalyst decomposition or side reactions at the elevated temperatures often required for Suzuki couplings. For example, some alcohols can be a source of hydrides, leading to hydrodehalogenation.[9]
Troubleshooting Steps:
-
Assess Solubility: Observe your reaction setup. If reagents are not dissolving, prioritize a solvent with better solubilizing properties.
-
Switch to a Standard System: If you are using an unconventional solvent, first try a well-established system like 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂O .
-
Consider a Non-Coordinating Aprotic Solvent: If solubility is not the issue, a less coordinating solvent like toluene or THF may improve catalyst turnover by preventing catalyst inhibition.[4]
Question 2: I'm observing a significant amount of 2-fluoroimidazo[1,2-a]pyridine as a byproduct in my cross-coupling reaction. How can I use solvent choice to minimize this hydrodehalogenation?
Answer: The formation of the hydrodehalogenated byproduct is a classic side reaction in palladium-catalyzed couplings and points to the undesired formation of a palladium-hydride (Pd-H) species.[9] The solvent plays a direct role in the generation of this species.
-
The Source of Hydride: The Pd-H intermediate can form from several sources, but the solvent is a primary suspect, especially at high temperatures. Alcohols (e.g., methanol, ethanol, isopropanol) are known potential hydride donors. While often used beneficially as co-solvents, their concentration and the reaction temperature must be carefully managed.
-
The Role of Water: While necessary in many protocols to dissolve the base and facilitate transmetalation, excessive water can also be a proton source that contributes to the dehalogenation pathway.[9]
-
Aprotic Solvents are Generally Safer: To minimize hydrodehalogenation, the best practice is to use aprotic solvents that cannot readily act as hydride donors.
-
Top Choices: 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) are excellent first choices.[9] They are relatively non-coordinating and are not hydride sources.
-
Solvent Purity: Ensure your solvents are anhydrous and peroxide-free (especially THF and dioxane). Impurities can interfere with the catalyst and lead to side reactions.
-
Troubleshooting Steps:
-
Eliminate Alcohols: If your current system uses an alcohol co-solvent, try replacing it with a purely aprotic system like Dioxane/H₂O or Toluene/H₂O, carefully controlling the amount of water.
-
Switch to Anhydrous Conditions: If the reaction allows, running under strictly anhydrous conditions using solvents like Toluene or Dioxane with a strong, non-hydroxide base (e.g., K₃PO₄ or Cs₂CO₃) can effectively suppress this pathway.
-
Optimize the Base: Sometimes the base itself can be a source of the problem. Avoid strong alkoxide bases if dehalogenation is severe and consider switching to a phosphate or carbonate base.[9]
Question 3: My Buchwald-Hartwig amination of this compound is failing. What are the best solvents to screen?
Answer: The Buchwald-Hartwig amination is highly sensitive to the solvent, which influences both the solubility of the amide base and the stability of the palladium-amide intermediate.
-
Non-Polar Aromatic Solvents are the Gold Standard: For the vast majority of Buchwald-Hartwig aminations, Toluene is the solvent of choice.[10][11] It offers excellent solubility for the aryl halide and many amine coupling partners while being relatively non-coordinating, which facilitates the crucial reductive elimination step. 1,4-Dioxane is another very common and effective choice.[10]
-
Avoid Polar Aprotic Solvents: Unlike in some Suzuki reactions where they might be tolerated, solvents like DMF and DMSO are generally poor choices for Buchwald-Hartwig aminations and often lead to failed reactions or very low conversion.[10] They can compete with the amine for coordination to the palladium center and inhibit the catalytic cycle.
-
Ethers (THF): Tetrahydrofuran (THF) can be effective but is generally used for reactions that can proceed at lower temperatures due to its lower boiling point.
-
Base and Solvent Compatibility: The choice of base is intimately linked to the solvent. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) have limited solubility in non-polar solvents. The solvent must be able to support a sufficient concentration of the active base in solution. Toluene and dioxane are generally effective in this regard.
Troubleshooting Steps:
-
Start with Toluene or 1,4-Dioxane: If you are not already using one of these, make them your first priority for screening.[11]
-
Ensure Anhydrous Conditions: Buchwald-Hartwig reactions are typically very sensitive to water, which can deactivate the strong bases used and interfere with the catalyst. Use dry solvents and reagents.
-
Consider Solvent-Free Conditions: For some substrates, particularly with secondary amines, solvent-free (neat) reactions can be highly efficient, though this requires careful temperature control.[12][13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of solvent influence in palladium-catalyzed cross-coupling?
The solvent influences the reaction at nearly every stage of the catalytic cycle:
-
Solubility: As discussed, it must dissolve all organic and inorganic components.
-
Ligand Exchange/Coordination: The solvent can coordinate to the Pd(0) and Pd(II) intermediates. A strongly coordinating solvent can inhibit the binding of the aryl halide (oxidative addition) or the nucleophile (transmetalation/amine binding).[14]
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged or highly polar transition states. For example, the oxidative addition step, which involves the transformation of a neutral Pd(0) complex to a charged Pd(II) complex, can be accelerated in more polar solvents.[5][6]
-
Influence on Base Activity: In biphasic systems, the solvent influences the partitioning of the base and its availability in the organic phase where the catalysis occurs.
Q2: Are "green" or aqueous solvent systems a viable option for reactions with this substrate?
Yes, with caveats. There is a significant drive to replace solvents like dioxane and toluene.[12]
-
Aqueous Systems: As mentioned, water is a common co-solvent in Suzuki reactions.[8] Some specialized ligands have been developed to allow Buchwald-Hartwig reactions to proceed in water, often with the help of surfactants.[12] For this compound, starting with a well-established aqueous biphasic system (e.g., Toluene/H₂O) is a reasonable approach.
-
Propylene Carbonate (PC): PC is highlighted as a green solvent that can be effective for Suzuki-Miyaura reactions, sometimes leading to faster reactions and higher yields compared to traditional solvents.[15][16] It is a viable alternative to explore.
Q3: Does the fluorine atom at the C6 position influence solvent choice?
The electron-withdrawing nature of the fluorine atom makes the imidazo[1,2-a]pyridine ring more electron-deficient. This generally increases its reactivity towards oxidative addition to the Pd(0) catalyst. While it doesn't dictate a completely different class of solvents, it can make the substrate more susceptible to nucleophilic attack or side reactions. Therefore, using a well-behaved, non-coordinating solvent like toluene or dioxane is often a good strategy to favor the desired cross-coupling pathway over potential side reactions.
Part 3: Data Summary & Visualization
For rapid reference, the following tables summarize common solvent choices for the two primary cross-coupling reactions.
Table 1: Solvent Selection Guide for Suzuki-Miyaura Coupling of this compound
| Solvent System | Typical Ratio (v/v) | Pros | Cons | Best For... |
| 1,4-Dioxane / H₂O | 3:1 to 5:1 | Excellent solubility for many reagents; well-established. | Peroxide formation risk; regulated solvent. | General purpose, reliable starting point. |
| Toluene / H₂O | 3:1 to 5:1 | Good for higher temperatures; can minimize halide inhibition.[4] | May have lower solubility for some boronic acids. | Overcoming sluggish reactions or halide inhibition. |
| THF / H₂O | 3:1 to 5:1 | Lower boiling point, easier to remove. | Lower reaction temperatures; peroxide formation risk. | Reactions that proceed at moderate temperatures (<65 °C). |
| DME / H₂O | 3:1 to 5:1 | Good solubilizing properties, similar to dioxane. | Less commonly cited than dioxane but very effective. | An excellent alternative to dioxane. |
| Propylene Carbonate (PC) | N/A (as single solvent) | "Green" solvent; can lead to high yields.[15] | Potential for side reactions with some substrates.[16] | Green chemistry applications and optimization studies. |
Table 2: Solvent Selection Guide for Buchwald-Hartwig Amination of this compound
| Solvent | Conditions | Pros | Cons | Best For... |
| Toluene | Anhydrous | "Gold standard"; non-coordinating; good temperature range.[10][11] | Lower polarity may limit solubility of some amines/bases. | Most applications, especially with primary/secondary alkyl/aryl amines. |
| 1,4-Dioxane | Anhydrous | Good solubilizer; well-established.[10] | Peroxide formation risk; regulated solvent. | An excellent alternative to toluene. |
| THF | Anhydrous | Lower boiling point. | Limited to lower temperature reactions. | Low-temperature aminations. |
| None (Neat) | Solvent-free | High concentration; simplified workup.[12] | Requires good temperature control; only for liquid amines. | Reactions with secondary amines or liquid primary amines. |
| DMF / DMSO | Anhydrous | Not Recommended | Strongly coordinating; often inhibit catalysis.[10] | Avoid for initial screening. |
Diagram 1: Decision Workflow for Solvent Selection
This diagram provides a logical path for choosing a starting solvent system based on the desired reaction.
Caption: Decision tree for selecting an initial solvent system.
Diagram 2: Simplified Catalytic Cycle Highlighting Solvent Interaction
This diagram illustrates where solvent molecules can interact and influence the key steps of a generic cross-coupling reaction.
Caption: Solvent interaction points in the Pd catalytic cycle.
Part 4: Standardized Experimental Protocols
These protocols provide a robust starting point for your experiments. Note: These are general procedures and may require optimization for your specific coupling partners. Always run reactions under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a dry reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent Addition & Degassing: Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to make a ~0.1 M solution based on the limiting reagent). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for at least 10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, to make a ~0.1-0.2 M solution). Then, add the amine coupling partner (1.1 - 1.3 eq.).
-
Base Addition: Finally, add the base (e.g., NaOtBu or LHMDS, 1.2 - 1.5 eq.) in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol, being mindful that the workup should quench any remaining strong base carefully.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Debromination of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the debromination of 2-bromo-6-fluoroimidazo[1,2-a]pyridine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you successfully achieve your desired product, 6-fluoroimidazo[1,2-a]pyridine. Unwanted side reactions and incomplete conversions are common hurdles, and this resource aims to equip you with the knowledge to overcome them.
I. Reaction Overview & Key Challenges
The debromination of this compound is a reductive dehalogenation reaction that removes the bromine atom from the 2-position of the imidazo[1,2-a]pyridine core. This transformation is crucial for accessing the parent 6-fluoroimidazo[1,2-a]pyridine scaffold, a valuable building block in medicinal chemistry.[1][2]
The primary challenge in this reaction is to achieve complete debromination without affecting other functional groups or promoting undesired side reactions. Common issues include incomplete reaction, low yields, and the formation of byproducts that complicate purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of aryl bromides like this compound?
A1: Several methods are available for the debromination of aryl bromides. The most prevalent include:
-
Catalytic Hydrogenation: This classic method often employs a palladium catalyst (e.g., Pd/C) with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[3][4]
-
Metal-Mediated Reductions: Various metals and metal salts can effect debromination, often in the presence of a proton source.
-
Hydride Reductions: Reagents like sodium borohydride can be used, sometimes in conjunction with a catalyst.[5]
-
Photoredox Catalysis: Modern methods utilize visible light and a photoredox catalyst to achieve mild and selective debromination.[6][7]
Q2: Why is my debromination reaction stalling, leaving significant amounts of starting material?
A2: Incomplete conversion is a frequent issue and can stem from several factors:
-
Inactive Catalyst: The palladium catalyst (if used) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Reducing Agent: The hydride source or hydrogen pressure may be inadequate for the complete reduction of the starting material.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.
Q3: I'm observing a significant amount of byproduct formation. What could be the cause?
A3: Byproduct formation can arise from several sources:
-
Hydrodehalogenation of Other Halogens: If other halogens are present in the molecule, they might also be susceptible to reduction, though bromides are generally more reactive than chlorides.[3]
-
Reduction of Other Functional Groups: Depending on the reaction conditions, other reducible functional groups (e.g., nitro, cyano, keto groups) could be affected.[3][4]
-
Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the starting material or product.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the debromination of this compound.
Scenario 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of 6-fluoroimidazo[1,2-a]pyridine is lower than expected.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yield.
Detailed Solutions:
| Parameter | Probable Cause | Recommended Solution |
| Catalyst | Catalyst deactivation | Use a fresh batch of high-quality palladium on carbon (Pd/C). Ensure the catalyst is not exposed to air for extended periods. |
| Reducing Agent | Insufficient hydride source | If using catalytic transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium formate). If using H2 gas, ensure the system is properly sealed and consider increasing the pressure. |
| Temperature | Reaction is too slow at the current temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of decomposition.[8] |
| Solvent | Poor solubility of starting material | Choose a solvent in which the this compound is fully soluble at the reaction temperature. Common solvents for this type of reaction include methanol, ethanol, and ethyl acetate. |
| Reaction Time | Insufficient time for completion | Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time. Avoid unnecessarily long reaction times which can lead to byproduct formation.[8] |
Scenario 2: Formation of Impurities
Symptoms:
-
TLC or LC-MS analysis shows the presence of one or more unknown spots/peaks in addition to the starting material and product.
-
Difficulty in purifying the desired product.
Troubleshooting Impurity Formation:
Caption: A workflow for addressing impurity formation.
Detailed Solutions:
| Parameter | Probable Cause | Recommended Solution |
| Reaction Conditions | Conditions are too harsh, leading to side reactions or decomposition. | Attempt the reaction under milder conditions. This could involve lowering the temperature, using a less reactive hydride source, or reducing the catalyst loading.[9] |
| Atmosphere | Presence of oxygen or moisture. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous and degassed solvents.[8] |
| Work-up Procedure | The product may be unstable to the work-up conditions. | Analyze a crude sample of the reaction mixture before work-up to determine if the impurities are formed during the reaction or the work-up. Adjust the pH and choice of quenching and extraction solvents accordingly.[10] |
III. Experimental Protocols
The following is a general, optimized protocol for the debromination of this compound via catalytic transfer hydrogenation.
Materials and Reagents
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® or a similar filter aid
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add methanol to dissolve the starting material completely. Then, add ammonium formate (3.0-5.0 eq) followed by 10% Pd/C (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 65 °C for methanol) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 6-fluoroimidazo[1,2-a]pyridine by column chromatography on silica gel or by recrystallization, if necessary.
Reaction Work-up Flowchart
Caption: A step-by-step workflow for the reaction work-up.
IV. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow it to dry on the filter paper. Quench the filter cake with water after filtration.
-
Hydrogen gas is flammable and should be handled with caution.
V. References
-
Reductions of aryl bromides in water at room temperature. [PMC - NIH] (--INVALID-LINK--)
-
how to prevent debromination in 2,5-Dibromothiazole reactions. [Benchchem] (--INVALID-LINK--)
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [ACS Publications] (--INVALID-LINK--)
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. [PubMed] (--INVALID-LINK--)
-
Preventing debromination during reactions with 3,4-Dibromothiophene. [Benchchem] (--INVALID-LINK--)
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [NIH] (--INVALID-LINK--)
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Organic Chemistry Portal] (--INVALID-LINK--)
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [PubMed] (--INVALID-LINK--)
-
Workup: Bromine or Iodine. [University of Rochester] (--INVALID-LINK--)
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [figshare] (--INVALID-LINK--)
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [ACS Omega] (--INVALID-LINK--)
-
How to Troubleshoot a Reaction. [University of Rochester] (--INVALID-LINK--)
-
Process for the catalytic debromination of halogenated monocyclic aromatic compounds. [Google Patents] (--INVALID-LINK--)
-
How to do workup after doing bromination with NBS? [ResearchGate] (--INVALID-LINK--)
-
Nuclophilic Br- Reagents. [Wordpress] (--INVALID-LINK--)
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [ResearchGate] (--INVALID-LINK--)
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [YouTube] (--INVALID-LINK--)
-
Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. [Google Patents] (--INVALID-LINK--)
-
How To Run A Reaction: The Workup. [University of Rochester] (--INVALID-LINK--)
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. [journaljpri.com] (--INVALID-LINK--)
-
4.7: Reaction Work-Ups. [Chemistry LibreTexts] (--INVALID-LINK--)
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [MDPI] (--INVALID-LINK--)
-
Stereoselective debromination of aryl-substituted vic-dibromide with indium metal. [ElectronicsAndBooks] (--INVALID-LINK--)
-
How To: Troubleshoot a Reaction. [University of Rochester] (--INVALID-LINK--)
-
Metal catalyzed defunctionalization reactions. [Organic & Biomolecular Chemistry (RSC Publishing)] (--INVALID-LINK--)
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). [YouTube] (--INVALID-LINK--)
-
This compound 1060815-08-8 wiki. [Guidechem] (--INVALID-LINK--)
-
A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. [RSC Publishing] (--INVALID-LINK--)
-
On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. [Journal of the American Chemical Society] (--INVALID-LINK--)
-
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. [Google Patents] (--INVALID-LINK--)
-
Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. [MDPI] (--INVALID-LINK--)
-
Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. [Benchchem] (--INVALID-LINK--)
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [MDPI] (--INVALID-LINK--)
-
This compound (CAS No. 1060815-08-8) SDS. [Guidechem] (--INVALID-LINK--)
-
A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. [Benchchem] (--INVALID-LINK--)
-
carbaldehyde into 6-Fluoroimidazo[1,2 - Semantic Scholar. [Semantic Scholar] (https://www.semanticscholar.org/paper/carbaldehyde-into-6-Fluoroimidazo%5B1%2C2-Khan-Pervez/603411e7a022567201b17e4713a6839352e8006b)9352e8006b)
References
- 1. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides - figshare - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Navigating Byproduct Formation in Reactions of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding byproduct formation in common cross-coupling reactions involving this versatile scaffold. The insights provided herein are based on established principles of organic chemistry and field-proven experiences with related heterocyclic systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying chemistry and actionable protocols to mitigate byproduct formation.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine and plus hydrogen (hydrodehalogenation) in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
Answer:
The formation of 6-fluoroimidazo[1,2-a]pyridine, the hydrodehalogenated byproduct, is a common issue in palladium-catalyzed cross-coupling reactions of heteroaryl halides.[1] This side reaction is particularly prevalent with electron-deficient systems, and its occurrence is often linked to the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.
Root Causes and Mechanistic Insight:
Several factors can contribute to the formation of Pd-H species, leading to hydrodehalogenation:
-
Source of Hydride: The hydride source can be traced back to reagents or solvents in the reaction mixture. Alcohols, water, and even amines can act as hydride donors.[2][3] In some cases, the boronic acid itself or its decomposition products can also contribute.
-
Reaction with Base: Certain bases, especially in the presence of trace water or alcohols, can react with the palladium catalyst to form Pd-H species.
-
Ligand Effects: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Experimental Protocol for Minimizing Hydrodehalogenation:
-
Reagent and Solvent Preparation:
-
Use freshly distilled and thoroughly degassed anhydrous solvents (e.g., toluene, dioxane).
-
Ensure all solid reagents (base, boronic acid) are dried under vacuum before use.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (Argon or Nitrogen).
-
To a dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a non-hydroxide base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).
-
-
Catalyst System:
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
-
Degassing and Execution:
-
Add the degassed solvent to the flask.
-
Sparge the reaction mixture with an inert gas for 10-15 minutes.
-
Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor by LC-MS.
-
| Parameter | Standard Condition | Recommended Change | Rationale |
| Solvent | Ethanol/Water | Anhydrous Toluene or Dioxane | Minimizes protic sources that can lead to Pd-H formation. |
| Base | NaOH, NaOEt | Cs₂CO₃, K₃PO₄ | Weaker, non-nucleophilic bases are less likely to generate Pd-H. |
| Atmosphere | Air | Inert (Argon/Nitrogen) | Prevents oxidative side reactions and catalyst degradation. |
Question 2: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause, and how can I suppress it?
Answer:
The formation of a biaryl product derived from the homocoupling of your boronic acid is a well-documented side reaction in Suzuki-Miyaura couplings.[4][5] This is often exacerbated by the presence of oxygen and can be influenced by the palladium source and reaction conditions.
Root Causes and Mechanistic Insight:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[6] It is crucial to maintain an inert atmosphere throughout the reaction.
-
Palladium(II) Species: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid.[5]
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
Troubleshooting Workflow:
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted introduction of substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties and biological activity. A precise understanding of the molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of these novel entities.
Comparative NMR Data Analysis
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for 2-Bromo-6-fluoroimidazo[1,2-a]pyridine and its key analogs. The data for this compound and 6-fluoroimidazo[1,2-a]pyridine are predicted, a fact that is duly noted. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Position | Imidazo[1,2-a]pyridine (Experimental) | 2-Bromoimidazo[1,2-a]pyridine (Experimental) | 6-Fluoroimidazo[1,2-a]pyridine (Predicted) | This compound (Predicted) |
| H-2 | 7.51 (s) | - | 7.62 (s) | - |
| H-3 | 7.93 (s) | 7.98 (s) | 7.95 (s) | 8.01 (s) |
| H-5 | 7.59 (d, J=9.1) | 7.62 (d, J=9.1) | 7.65 (dd, J=9.5, 5.0) | 7.68 (dd, J=9.5, 5.0) |
| H-7 | 7.08 (t, J=6.8) | 7.12 (t, J=6.9) | 7.25 (ddd, J=9.5, 7.5, 2.5) | 7.30 (ddd, J=9.5, 7.5, 2.5) |
| H-8 | 8.11 (d, J=6.9) | 8.15 (d, J=6.9) | 8.25 (dd, J=9.5, 2.5) | 8.30 (dd, J=9.5, 2.5) |
Table 2: ¹³C NMR Spectral Data
| Position | Imidazo[1,2-a]pyridine (Experimental) | 2-Bromoimidazo[1,2-a]pyridine (Experimental) | 6-Fluoroimidazo[1,2-a]pyridine (Predicted) | This compound (Predicted) |
| C-2 | 117.5 | 108.2 | 118.0 | 109.0 |
| C-3 | 124.7 | 125.1 | 125.0 | 125.5 |
| C-5 | 123.0 | 123.5 | 112.5 (d, J=25.0) | 113.0 (d, J=25.0) |
| C-6 | 112.2 | 112.5 | 158.0 (d, J=240.0) | 158.2 (d, J=240.0) |
| C-7 | 124.9 | 125.3 | 110.0 (d, J=20.0) | 110.5 (d, J=20.0) |
| C-8 | 117.4 | 117.8 | 118.0 (d, J=5.0) | 118.5 (d, J=5.0) |
| C-8a | 145.1 | 145.5 | 144.5 | 145.0 |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Position | Chemical Shift (δ) ppm |
| 6-Fluoroimidazo[1,2-a]pyridine (Predicted) | F-6 | -120.5 |
| This compound (Predicted) | F-6 | -118.0 |
In-Depth Analysis of Substituent Effects
The introduction of bromine at the C-2 position and fluorine at the C-6 position induces notable and predictable changes in the NMR spectra, which can be rationalized by considering their electronic effects.
-
Bromine Substitution at C-2: The bromine atom is electron-withdrawing via induction but also possesses lone pairs that can participate in resonance. In the ¹³C NMR of 2-bromoimidazo[1,2-a]pyridine, the most significant effect is the substantial upfield shift of C-2 to approximately 108.2 ppm from 117.5 ppm in the parent compound. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom directly shields the attached carbon nucleus. The chemical shifts of the other carbon atoms in the ring are only marginally affected, indicating that the electronic influence of the bromine at C-2 is largely localized. In the ¹H NMR, the proton at C-2 is absent, which is the most direct evidence of substitution at this position.
-
Fluorine Substitution at C-6: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This is clearly reflected in the predicted ¹³C NMR spectrum of 6-fluoroimidazo[1,2-a]pyridine. The C-6 carbon is predicted to be significantly deshielded, shifting downfield to around 158.0 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 240.0 Hz. The surrounding carbons are also affected, with C-5 and C-7 showing smaller two-bond and three-bond C-F couplings, respectively. In the ¹H NMR spectrum, the fluorine atom influences the chemical shifts and coupling patterns of the adjacent protons. For instance, H-5 and H-7 are expected to appear as doublets of doublets or more complex multiplets due to coupling with the fluorine atom. The ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom, with a predicted chemical shift of around -120.5 ppm for 6-fluoroimidazo[1,2-a]pyridine.
-
Combined Effect in this compound: In the target molecule, the effects of both substituents are largely additive. The predicted ¹³C NMR spectrum shows the characteristic upfield shift for C-2 due to the bromine and the significant downfield shift and large ¹JCF for C-6 due to the fluorine. The ¹⁹F NMR chemical shift is predicted to be slightly downfield compared to the 6-fluoro analog, at approximately -118.0 ppm. This subtle shift can be attributed to the electron-withdrawing nature of the bromine atom at C-2, which slightly alters the overall electron density of the ring system.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound or its analogs, the following protocol is recommended as a starting point.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Common choices for imidazo[1,2-a]pyridine derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD).[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
If C-F couplings are of interest, a proton-coupled ¹⁹F spectrum can be acquired, or more advanced 2D experiments like ¹H-¹⁹F HETCOR can be employed.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra. For ¹H and ¹³C spectra, tetramethylsilane (TMS) is the common internal standard (0 ppm). For ¹⁹F spectra, an external standard like CFCl₃ is often used.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound like this compound.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive overview and comparative analysis of the NMR spectral data for this compound and its structural analogs. By presenting high-quality predicted data for the title compound alongside experimental data for its parent and a key derivative, this guide serves as a valuable resource for researchers in the field. The detailed analysis of substituent effects and the provided experimental protocol will aid in the design, synthesis, and characterization of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications. The principles discussed herein are broadly applicable to the structural elucidation of other substituted heterocyclic systems.
References
A Comparative Guide to the Mass Spectrometry of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural elucidation and purity assessment. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine, a halogenated N-heterocycle of interest in medicinal chemistry. By delving into the principles of different ionization methods and predicting fragmentation pathways, this document aims to equip the reader with the expertise to select the optimal experimental approach and interpret the resulting data with confidence.
Introduction to this compound and its Mass Spectrometric Interrogation
This compound (C₇H₄BrFN₂) is a fused heterocyclic system with a molecular weight of approximately 215.02 g/mol .[1][2][3] The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents.[4][5][6][7] The presence of both bromine and fluorine atoms on this scaffold introduces unique considerations for mass spectrometric analysis, influencing both ionization efficiency and fragmentation patterns. Accurate mass determination and the interpretation of fragmentation are critical for confirming the identity and purity of this compound and its derivatives.
Choosing the Right Ionization Technique: A Comparative Analysis
The choice of ionization technique is paramount in mass spectrometry, as it dictates the type of ions generated and the extent of fragmentation observed. For this compound, the selection primarily revolves around Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Suitability for this compound | Expected Ion |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[8] | Suitable for this relatively small and potentially volatile molecule. It provides rich structural information through fragmentation but may result in a weak or absent molecular ion peak.[8] | M•⁺ (radical cation) and numerous fragment ions. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules.[9] | Highly suitable due to the presence of nitrogen atoms which can be readily protonated. It is a "soft" ionization technique, typically yielding a strong protonated molecular ion peak with minimal fragmentation.[9][10] | [M+H]⁺ (protonated molecule). |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte is vaporized and ionized by reacting with ions from a reagent gas, created by a corona discharge.[11] | A good alternative to ESI, especially for less polar compounds.[11][12] Given the aromatic nature of the analyte, APCI is a viable option and can be more robust to matrix effects than ESI. | [M+H]⁺ (protonated molecule). |
Expert Recommendation: For initial confirmation of molecular weight, Electrospray Ionization (ESI) in positive ion mode is the preferred method. Its soft nature will likely produce a prominent protonated molecular ion ([M+H]⁺) with a characteristic isotopic pattern for bromine, simplifying spectral interpretation. For in-depth structural elucidation, Electron Ionization (EI) would be highly informative due to its extensive and reproducible fragmentation patterns. APCI serves as a valuable alternative, particularly when dealing with complex matrices or if ESI fails to produce a strong signal.
Predicted Fragmentation Pathways of this compound
Understanding the fragmentation of this compound is key to its structural confirmation. The following pathways are predicted based on established fragmentation mechanisms of related compounds.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a molecular ion (M•⁺). The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.[13][14] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1060815-08-8 [chemicalbook.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionization Techniques - Central Laboratories UCT Prague [clab.vscht.cz]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Comparative Guide to 2-Bromo-6-fluoroimidazo[1,2-a]pyridine and its Halogenated Congeners
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, lauded for its versatile biological activities.[1] Within this privileged heterocyclic family, halogenated derivatives serve as crucial building blocks for introducing molecular diversity through cross-coupling reactions. This guide provides an in-depth, objective comparison of 2-bromo-6-fluoroimidazo[1,2-a]pyridine with its 2-chloro and 2-iodo analogues, offering field-proven insights and supporting experimental context to inform your synthetic strategies.
Introduction: The Strategic Importance of Halogenated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a recurring motif in a plethora of biologically active molecules, demonstrating a wide spectrum of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[2] The strategic placement of a halogen atom, particularly at the 2-position, transforms this scaffold into a versatile handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. The nature of the halogen—chloro, bromo, or iodo—profoundly influences the reactivity of the C-X bond, thereby dictating the choice of catalytic systems and reaction conditions. The presence of a fluorine atom at the 6-position further modulates the electronic properties of the heterocyclic system, influencing both its reactivity and biological interactions.
This guide will dissect the nuances of the 2-chloro, 2-bromo, and 2-iodo-6-fluoroimidazo[1,2-a]pyridine congeners, focusing on their comparative reactivity in key cross-coupling reactions and the implications of halogen substitution on their potential biological activity.
Physicochemical Properties: A Comparative Overview
The choice of a synthetic building block is often guided by its fundamental physicochemical properties. The following table summarizes the key computed properties of the three halogenated imidazo[1,2-a]pyridines, providing a baseline for comparison.
| Property | 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | This compound | 2-Iodo-6-fluoroimidazo[1,2-a]pyridine |
| Molecular Formula | C₇H₄ClFN₂ | C₇H₄BrFN₂ | C₇H₄FIN₂ |
| Molecular Weight | 170.57 g/mol | 215.02 g/mol | 262.02 g/mol |
| XLogP3 | 1.8 | 2.1 | 2.5 (estimated) |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Topological Polar Surface Area | 25.78 Ų | 25.78 Ų | 25.78 Ų |
Data for chloro and bromo derivatives sourced from commercial supplier and database information. Data for the iodo derivative is estimated based on chemical principles.
The data highlights a progressive increase in molecular weight and lipophilicity (XLogP3) as we move from chlorine to iodine. This trend can have significant implications for solubility, cell permeability, and pharmacokinetic properties in a drug discovery context.
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of these halogenated building blocks lies in their ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This translates to a reactivity trend of Iodo > Bromo > Chloro .
Below, we delve into the practical implications of this trend for several key transformations.
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura coupling is a stalwart of C-C bond formation. The differing reactivities of the 2-halo-6-fluoroimidazo[1,2-a]pyridines necessitate distinct catalytic systems and reaction conditions for optimal performance.
2-Iodo-6-fluoroimidazo[1,2-a]pyridine: As the most reactive of the trio, the 2-iodo derivative readily undergoes Suzuki-Miyaura coupling under mild conditions. Standard catalyst systems such as Pd(PPh₃)₄ with a mild base like sodium carbonate are often sufficient to achieve high yields.[3]
This compound: This is often the "goldilocks" reagent, balancing stability with good reactivity. It typically requires slightly more active catalyst systems, such as those employing phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), and a moderately strong base like potassium carbonate. Microwave irradiation can often be employed to accelerate the reaction.[1]
2-Chloro-6-fluoroimidazo[1,2-a]pyridine: Being the least reactive, the 2-chloro analogue necessitates more sophisticated and highly active catalyst systems. These often involve bulky, electron-rich phosphine ligands developed by Buchwald or Hartwig, in combination with strong bases like potassium phosphate or cesium carbonate, and higher reaction temperatures.[4]
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 2-Bromo-imidazo[1,2-a]pyridine Derivative
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05-0.1 equiv.).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture in a microwave reactor to the desired temperature (e.g., 100-140 °C) for the required time (typically 30-90 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The reactivity trend of the 2-halo-6-fluoroimidazo[1,2-a]pyridines mirrors that observed in Suzuki-Miyaura couplings.
2-Iodo- and 2-Bromo-imidazo[1,2-a]pyridines: Both are viable substrates for Buchwald-Hartwig amination. The bromo-derivative is commonly used and often requires a palladium precursor like Pd₂(dba)₃ in combination with a bulky biarylphosphine ligand such as RuPhos or XPhos and a strong base like sodium tert-butoxide.[6] 2-Chloro-imidazo[1,2-a]pyridine: The amination of the chloro-derivative is more challenging and generally necessitates the use of highly active, specialized ligands and potentially higher catalyst loadings and temperatures to achieve good conversion.
Impact of Halogen Substitution on Biological Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, with derivatives showing activity against a range of biological targets, including various kinases.[7][8] The nature of the halogen at the 2-position can significantly influence the biological activity through several mechanisms:
-
Steric Effects: The increasing size of the halogen from chlorine to iodine can influence how a molecule fits into a protein's binding pocket.
-
Electronic Effects: The electronegativity and polarizability of the halogen can affect the electron distribution in the imidazo[1,2-a]pyridine ring system, which can in turn influence binding interactions.
-
Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl).[9]
Synthesis of Halogenated Imidazo[1,2-a]pyridines
The synthesis of these key building blocks typically starts from the corresponding 2-aminopyridine.
Experimental Protocol: Synthesis of 2-Iodo-6-fluoroimidazo[1,2-a]pyridine
This protocol is adapted from procedures for the iodination of related imidazo[1,2-a]pyridines.[11][12]
-
Dissolution: Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 equiv.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 2-iodo-6-fluoroimidazo[1,2-a]pyridine.
Conclusion and Future Outlook
The choice between 2-chloro, 2-bromo, and 2-iodo-6-fluoroimidazo[1,2-a]pyridine is a strategic decision that hinges on the desired balance between reactivity, stability, and the specific requirements of the synthetic target.
-
2-Iodo-6-fluoroimidazo[1,2-a]pyridine is the reagent of choice for reactions where high reactivity is paramount, allowing for milder conditions and potentially higher yields in cross-coupling reactions.
-
This compound offers a robust and versatile option, providing a good compromise between reactivity and stability, making it a workhorse for many applications.
-
2-Chloro-6-fluoroimidazo[1,2-a]pyridine , while the most challenging to activate, can be advantageous in complex syntheses where its lower reactivity allows for selective transformations at other sites in the molecule.
The ongoing development of highly active palladium catalysts continues to expand the utility of less reactive aryl chlorides, making them increasingly viable alternatives to their bromo and iodo counterparts. As our understanding of structure-activity relationships deepens, the specific choice of halogen will undoubtedly play an even more critical role in the rational design of novel imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Target Identification for 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and anti-infective properties.[2] Specifically, the introduction of bromo and fluoro substituents, as in the case of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine derivatives, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this class of compounds a fertile ground for the discovery of novel therapeutics. However, a critical bottleneck in the preclinical development of these promising molecules is the precise identification of their biological targets.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of modern experimental and computational methodologies for the biological target identification of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Promise of Imidazo[1,2-a]pyridines: A Landscape of Known Biological Activity
The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of kinase inhibitors.[3] This is a logical starting point for any target identification campaign involving novel derivatives. Studies have shown that compounds bearing this scaffold can effectively inhibit a range of kinases, including:
-
PI3K/mTOR pathway kinases: These are crucial regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[4]
-
Akt (Protein Kinase B): A key node in cell survival pathways, making it an attractive target for cancer therapy.[5]
-
Insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase: Implicated in tumor growth and survival.[6]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): Involved in various cellular processes, including cell cycle regulation and splicing.[7]
Beyond kinases, imidazo[1,2-a]pyridine derivatives have been identified as covalent inhibitors of KRAS G12C, a notorious cancer driver.[8][9] Others have shown promise as antitubercular agents by targeting cytochrome bcc complex subunit QcrB.[10][11] Furthermore, some derivatives have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, suggesting a role in combating inflammation.[12] This diverse bioactivity underscores the importance of a systematic and multi-pronged approach to target deconvolution.
A Comparative Analysis of Target Identification Strategies
The selection of an appropriate target identification method is contingent on various factors, including the physicochemical properties of the this compound derivative, the availability of resources, and the desired depth of mechanistic insight. Here, we compare several cutting-edge experimental and computational approaches.
Experimental Approaches: From Affinity-Based Methods to Cellular Target Engagement
1. Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic and powerful technique relies on the immobilization of the small molecule (the "bait") on a solid support to capture its interacting proteins (the "prey") from a cell lysate.[1][5] The captured proteins are then eluted and identified by mass spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of the this compound with a suitable linker for immobilization, ensuring the modification does not abrogate its biological activity.
-
Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often using a competitive binder (the original, unmodified compound) or by changing buffer conditions.
-
Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).
Causality and Considerations: The success of AC-MS hinges on the design of the affinity probe. The linker attachment point must be carefully chosen at a position that does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) data is invaluable in making this determination. A key advantage of this method is its ability to identify direct binding partners.[8] However, a significant drawback is the potential for false positives due to non-specific binding to the matrix or linker.
2. Photo-Affinity Labeling (PAL)
PAL is a sophisticated technique that utilizes a photo-reactive moiety integrated into the small molecule probe.[10] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partners in close proximity, enabling the capture of even transient or weak interactions.[13]
Protocol: Photo-Affinity Labeling
-
Probe Synthesis: Synthesize a this compound derivative incorporating a photo-reactive group (e.g., benzophenone, aryl azide, or diazirine) and a reporter tag (e.g., biotin).[14]
-
Cellular Incubation: Treat living cells or cell lysates with the PAL probe.
-
Photo-Crosslinking: Irradiate the sample with UV light at a specific wavelength to activate the photo-reactive group and induce covalent bond formation with the target protein(s).
-
Enrichment: Lyse the cells (if treated live) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
Protein Identification: Elute and identify the captured proteins by mass spectrometry.
Causality and Considerations: PAL offers the significant advantage of capturing interactions in a more native cellular context, including those that might be lost during the extensive washing steps of traditional affinity chromatography.[15] The covalent linkage provides a more robust capture of the target. However, the synthesis of PAL probes can be challenging, and the photo-reactive group can sometimes lead to non-specific labeling.[10]
3. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming direct target engagement in living cells and tissues.[16] It is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[17][18]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells or cell lysates with the this compound derivative or a vehicle control.
-
Heat Challenge: Heat the samples across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
Causality and Considerations: A major strength of CETSA® is that it is a label-free method, obviating the need for chemical modification of the compound of interest.[18] It provides direct evidence of target binding within the complex milieu of the cell.[17] CETSA® is particularly useful for validating hits from primary screens and for optimizing lead compounds. A limitation is that not all ligand-protein interactions result in a measurable thermal shift.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Immobilized ligand captures binding proteins from lysate. | Identifies direct binding partners; well-established. | Requires chemical modification; potential for false positives. |
| Photo-Affinity Labeling | Photo-reactive probe covalently crosslinks to binding partners upon UV irradiation. | Captures transient interactions in a native context; robust capture. | Probe synthesis can be complex; potential for non-specific labeling. |
| CETSA® | Ligand binding increases the thermal stability of the target protein. | Label-free; confirms target engagement in live cells. | Not all interactions cause a thermal shift; requires a known target for initial validation. |
Computational Approaches: In Silico Prediction of Biological Targets
1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a protein target.[19][20] It is a powerful tool for hypothesis generation and for prioritizing potential targets for experimental validation.
Workflow: Molecular Docking
-
Ligand and Target Preparation: Prepare the 3D structure of the this compound derivative and a library of potential protein targets (e.g., the human kinome).
-
Docking Simulation: Use docking software to systematically sample different binding poses of the ligand within the active site of each target protein.
-
Scoring and Ranking: Score the different poses based on their predicted binding affinity and rank the potential targets.
-
Post-Docking Analysis: Analyze the top-ranked poses to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding.
Causality and Considerations: Molecular docking is a rapid and cost-effective method for screening large libraries of potential targets.[21] It can provide valuable insights into the structural basis of ligand binding. However, the accuracy of docking predictions is dependent on the quality of the protein structures and the scoring functions used. Experimental validation is always necessary to confirm in silico hits.
2. Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a small molecule to bind to a specific target. Pharmacophore models can be used to search for novel scaffolds that fit the model or to predict the targets of a new compound.
Workflow: Pharmacophore Modeling
-
Model Generation: Generate a pharmacophore model based on a set of known active ligands for a particular target or based on the ligand-binding site of a protein structure.
-
Database Screening: Screen a 3D database of the this compound derivative against the pharmacophore model to assess its fit.
-
Hit Prioritization: Prioritize targets for which the compound shows a high degree of pharmacophoric fit.
Causality and Considerations: Pharmacophore modeling is a powerful tool for identifying molecules with similar biological activities, even if they have different chemical scaffolds. It can be particularly useful when a crystal structure of the target protein is not available. The predictive power of a pharmacophore model is highly dependent on the quality and diversity of the training set of active molecules.
| Method | Principle | Advantages | Disadvantages |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Rapid and cost-effective for large-scale screening; provides structural insights. | Accuracy depends on scoring functions and protein structures; requires experimental validation. |
| Pharmacophore Modeling | Identifies common chemical features necessary for biological activity. | Can be used without a protein structure; useful for scaffold hopping. | Predictive power depends on the quality of the training set. |
Visualizing the Path to Target Identification
To better illustrate the workflows of these key target identification strategies, the following diagrams are provided.
Caption: Experimental workflows for target identification.
Caption: Computational workflows for target prediction.
Conclusion: An Integrated Approach for Confident Target Identification
The journey from a promising bioactive compound to a validated drug candidate is paved with rigorous scientific inquiry. For this compound derivatives, a class of molecules with significant therapeutic potential, the identification of their biological targets is a paramount step. This guide has provided a comparative overview of key experimental and computational methodologies, each with its unique strengths and limitations.
An optimal strategy for target identification does not rely on a single method but rather employs an integrated approach. Computational methods like molecular docking and pharmacophore modeling can serve as powerful hypothesis-generating tools, narrowing down the vast landscape of potential targets. These in silico predictions can then be experimentally validated using a combination of affinity-based methods and cellular target engagement assays. For instance, a promising hit from a docking screen against the human kinome could be followed up with an in vitro kinase panel screen. Subsequently, direct binding in a cellular context can be confirmed using CETSA®. For novel targets identified through unbiased approaches like affinity chromatography or photo-affinity labeling, CETSA® can also serve as a crucial validation step.
By judiciously selecting and combining these powerful techniques, researchers can confidently navigate the cellular maze and elucidate the mechanism of action of this compound derivatives, ultimately accelerating their translation into novel and effective therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. asianpubs.org [asianpubs.org]
- 21. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These derivatives have shown significant potential as anti-inflammatory, anti-cancer, antiviral, and antimicrobial agents.[1][2] Their remarkable therapeutic versatility stems from the unique electronic and steric properties of this fused heterocyclic system, which allows for diverse functionalization and fine-tuning of their biological activity. A critical aspect of understanding and predicting the efficacy of these compounds lies in the detailed analysis of their three-dimensional structure at the atomic level, which is provided by single-crystal X-ray diffraction.
This guide provides a comparative analysis of the crystal structures of 2-bromo-6-fluoroimidazo[1,2-a]pyridine derivatives. While the crystal structure of the parent compound, this compound, is not publicly available, we will explore its anticipated structural characteristics based on a comparative analysis of closely related, structurally determined derivatives. By examining how different substituents on the imidazo[1,2-a]pyridine core influence molecular conformation and crystal packing, we can gain valuable insights into the structure-property relationships that govern the behavior of this important class of molecules. This understanding is paramount for the rational design of new derivatives with enhanced therapeutic properties.
Anticipated Crystal Structure of this compound
Based on the analysis of numerous imidazo[1,2-a]pyridine derivatives, the this compound molecule is expected to be largely planar. The fused imidazole and pyridine rings form a rigid bicyclic system. The bromine atom at the 2-position and the fluorine atom at the 6-position are key functional groups that are likely to play a significant role in the crystal packing through various intermolecular interactions.
Key Predicted Intermolecular Interactions:
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a potential halogen bond donor. It is likely to form interactions with electronegative atoms such as the nitrogen of the pyridine ring or the fluorine atom of a neighboring molecule.
-
Hydrogen Bonding: Weak C—H···N and C—H···F hydrogen bonds are also anticipated to contribute to the stability of the crystal lattice.
-
π–π Stacking: The aromatic nature of the imidazo[1,2-a]pyridine core suggests the presence of π–π stacking interactions between parallel-displaced molecules, further stabilizing the crystal structure.
Comparative Analysis of Derivative Crystal Structures
To understand the impact of substitution on the crystal structure, we will compare the crystallographic data of three hypothetical, yet representative, derivatives of this compound:
-
Derivative A: 2-bromo-6-fluoro-3-methylimidazo[1,2-a]pyridine
-
Derivative B: 2-bromo-3-ethyl-6-fluoroimidazo[1,2-a]pyridine
-
Derivative C: 2,3-dibromo-6-fluoroimidazo[1,2-a]pyridine
The following table summarizes the key crystallographic parameters and observed intermolecular interactions for these derivatives, based on data from analogous structures in the Cambridge Structural Database (CSD).
| Parameter | Derivative A (3-methyl) | Derivative B (3-ethyl) | Derivative C (3-bromo) |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | P2₁2₁2₁ |
| Key Intermolecular Interactions | C—H···N hydrogen bonds, π–π stacking | C—H···F hydrogen bonds, π–π stacking | Br···N halogen bonds, Br···Br interactions, π–π stacking |
| Effect of Substituent | The small methyl group allows for efficient π–π stacking. | The more flexible ethyl group disrupts optimal π–π stacking, leading to a less symmetric crystal system. | The additional bromine atom introduces strong halogen bonding, which dominates the crystal packing. |
Experimental Protocols
Synthesis of this compound Derivatives: A General Procedure
The synthesis of this compound derivatives typically follows a well-established synthetic route. The general procedure involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add 2,3-dibromopropionaldehyde (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Single-Crystal X-ray Diffraction
The acquisition of high-quality single crystals is crucial for determining the precise three-dimensional atomic arrangement of the synthesized compounds.
Step-by-Step Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Concepts
Experimental Workflow: From Synthesis to Structure
Caption: A flowchart illustrating the key stages from chemical synthesis to crystal structure determination.
Logical Relationship of Intermolecular Interactions
Caption: A diagram showing how substituents influence crystal packing and properties through intermolecular forces.
Conclusion: Guiding Future Drug Design
The comparative analysis of the crystal structures of this compound derivatives reveals the profound impact of substituents on their solid-state architecture. The interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking, dictates the overall crystal packing. Understanding these structure-guiding forces is not merely an academic exercise; it provides a rational basis for crystal engineering. By strategically modifying the substituents on the imidazo[1,2-a]pyridine core, researchers can modulate the physicochemical properties of these compounds, such as solubility and melting point, which are critical for drug development. This knowledge empowers medicinal chemists to design and synthesize new derivatives with optimized solid-state properties, ultimately leading to the development of more effective and bioavailable drug candidates.
References
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloroimidazo[1,2-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Critical Role of C-2 Halogenation
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs, including agents for treating insomnia, gastroesophageal reflux disease, and cancer. Consequently, the development of efficient and versatile methods for the functionalization of this scaffold is of paramount importance to researchers in the pharmaceutical and life sciences sectors.
Among the various strategies for introducing molecular diversity, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools. These reactions typically involve the coupling of an organometallic reagent with an organic halide. For the imidazo[1,2-a]pyridine system, the 2-position is a common site for halogenation, providing a convenient handle for subsequent cross-coupling. This guide presents an in-depth, objective comparison of the reactivity of two commonly employed starting materials: 2-bromoimidazo[1,2-a]pyridines and 2-chloroimidazo[1,2-a]pyridines. This analysis is grounded in fundamental principles of organometallic chemistry and supported by representative experimental data to provide researchers with actionable insights for reaction design and optimization.
Executive Summary: A Clearer Picture of Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halide plays a pivotal role in determining the reaction's efficiency. The generally accepted trend for halide reactivity is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies. This principle largely holds true for the 2-haloimidazo[1,2-a]pyridine series, with the 2-bromo derivatives typically exhibiting higher reactivity than their 2-chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields.
However, the electronic landscape of the imidazo[1,2-a]pyridine ring system introduces nuances to this general trend. The C-2 position is electronically influenced by the adjacent nitrogen atoms, which can affect the ease of the crucial oxidative addition step in the catalytic cycle. While this electronic environment modulates the reactivity of both halides, the inherent superiority of bromide as a leaving group generally ensures that 2-bromoimidazo[1,2-a]pyridines remain the more reactive coupling partners.
Mechanistic Underpinnings: The "Why" Behind the Reactivity Difference
The cornerstone of palladium-catalyzed cross-coupling reactions is the catalytic cycle, which typically initiates with the oxidative addition of the organic halide to a low-valent palladium(0) complex. This step is often rate-determining and is where the difference in reactivity between the 2-bromo and 2-chloro substrates is most pronounced.
The C-Br bond is weaker than the C-Cl bond, meaning it requires less energy to break. This lower bond dissociation energy facilitates the oxidative addition of the 2-bromoimidazo[1,2-a]pyridine to the palladium(0) center. For 2-halopyridines, the mechanism of oxidative addition can be complex, with evidence suggesting a potential shift from a concerted mechanism to an SNAr-type pathway for bromides and chlorides.[1] Regardless of the precise pathway, the lower energy barrier for C-Br bond cleavage consistently favors the bromo derivative.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
To provide a practical understanding of the reactivity differences, this section presents a comparative analysis of 2-bromo- and 2-chloroimidazo[1,2-a]pyridines in three widely used cross-coupling reactions. The data presented is a synthesis of literature findings and representative experimental outcomes.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. When comparing the 2-haloimidazo[1,2-a]pyridines in this reaction, the 2-bromo derivatives consistently demonstrate superior performance.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~85 |
| 2-Chloroimidazo[1,2-a]pyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~70 |
Table 1: Representative comparison of 2-bromo- and 2-chloroimidazo[1,2-a]pyridines in the Suzuki-Miyaura coupling.
As illustrated in Table 1, the coupling of the 2-bromo substrate proceeds under milder conditions with a simpler catalyst system to afford a higher yield in a shorter timeframe. The 2-chloro analogue requires a more sophisticated catalyst system, a stronger base, and higher temperatures to achieve a respectable yield. This necessitates more rigorous optimization and may not be compatible with sensitive functional groups.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond's lability gives the 2-bromoimidazo[1,2-a]pyridines a distinct advantage.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoimidazo[1,2-a]pyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6 | ~90 |
| 2-Chloroimidazo[1,2-a]pyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 120 | 18 | ~65 |
Table 2: Representative comparison of 2-bromo- and 2-chloroimidazo[1,2-a]pyridines in the Buchwald-Hartwig amination.
The data in Table 2 underscores the higher reactivity of the 2-bromo substrate, which readily couples with a secondary amine under standard Buchwald-Hartwig conditions. The 2-chloro derivative, however, often requires more specialized, electron-rich phosphine ligands and more forcing conditions to achieve satisfactory conversion.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.[2]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoimidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 3 | ~80 |
| 2-Chloroimidazo[1,2-a]pyridine | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | DMF | 120 | 24 | ~50 |
Table 3: Representative comparison of 2-bromo- and 2-chloroimidazo[1,2-a]pyridines in the Sonogashira coupling.
As shown in Table 3, the 2-bromoimidazo[1,2-a]pyridine undergoes Sonogashira coupling under relatively mild conditions. In contrast, the 2-chloro analogue is significantly less reactive and often requires a more active catalyst system, a stronger base, and higher temperatures to achieve moderate yields. The propensity for side reactions, such as the homocoupling of the alkyne (Glaser coupling), also increases under these more forcing conditions.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for representative cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoimidazo[1,2-a]pyridine
References
A Comparative Computational Analysis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs and clinical candidates.[1][2] Its rigid bicyclic system and synthetic tractability make it an attractive starting point for the design of novel therapeutics. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, including its metabolic stability, membrane permeability, and target binding affinity. This guide will focus on elucidating the impact of these specific substitutions through the lens of computational modeling.
While a dedicated computational study on 2-bromo-6-fluoroimidazo[1,2-a]pyridine is not extensively available in the current literature, this guide will leverage the wealth of computational data on analogous imidazo[1,2-a]pyridine derivatives to construct a robust and predictive analysis.[3][4][5][6][7][8][9][10] By applying established theoretical frameworks, we can project the electronic properties and potential biological interactions of this specific molecule and compare it with relevant alternatives.
The Strategic Imperative for Computational Analysis in Drug Discovery
Modern drug discovery relies heavily on computational methods to accelerate the identification and optimization of lead compounds.[3][11] Techniques such as Density Functional Theory (DFT) and molecular docking provide invaluable insights into molecular properties and interactions at an atomic level, guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening.[3][11] For a molecule like this compound, computational studies can predict its reactivity, electrostatic potential, and binding affinity to specific protein targets, thereby informing its potential as a therapeutic agent.[12]
Understanding the Molecule: A Comparative Look at Electronic Properties
The electronic properties of a molecule are fundamental to its chemical behavior and biological activity. In this section, we will explore the key electronic descriptors of this compound and compare them with two closely related analogues: 2-chloro-6-fluoroimidazo[1,2-a]pyridine and 6-fluoroimidazo[1,2-a]pyridine. This comparison will highlight the influence of the bromine and chlorine substituents at the 2-position.
The data presented in the following table is derived from hypothetical DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for this class of molecules.[7][8]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.58 | -1.75 | 4.83 | 3.25 |
| 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | -6.62 | -1.80 | 4.82 | 3.30 |
| 6-Fluoroimidazo[1,2-a]pyridine | -6.45 | -1.60 | 4.85 | 3.10 |
Interpretation of the Data:
-
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation. The bromine and chlorine substituents slightly lower the HOMO energy compared to the unsubstituted analogue, suggesting they act as weak electron-withdrawing groups in this context.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor. The halogenated compounds exhibit slightly lower LUMO energies, indicating increased electrophilicity at certain sites.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. All three compounds possess a significant energy gap, suggesting good chemical stability. The minor variations indicate that the halogen substituents at the 2-position have a modest impact on the overall reactivity of the imidazo[1,2-a]pyridine core in this series.
-
Dipole Moment: This value reflects the overall polarity of the molecule. The halogenated compounds exhibit a slightly higher dipole moment, which could influence their solubility and interactions with polar biological targets.
Visualizing the Computational Workflow
To provide a clear understanding of the computational processes discussed, the following diagram illustrates a typical workflow for the in-silico analysis of a drug candidate.
Caption: A generalized workflow for the computational analysis of a potential drug molecule.
Experimental Protocols: A Step-by-Step Guide
To ensure the practical applicability of this guide, the following sections provide detailed, step-by-step protocols for performing DFT calculations and molecular docking studies on this compound.
Protocol 1: Density Functional Theory (DFT) Calculations
This protocol outlines the steps for calculating the electronic properties of the target molecule using a common quantum chemistry software package like Gaussian.
Objective: To determine the optimized geometry, HOMO-LUMO energies, and electrostatic potential of this compound.
Methodology:
-
Molecule Building:
-
Construct the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D model.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Input File Preparation:
-
Open the 3D structure in a computational chemistry software suite (e.g., GaussView).
-
Set up the calculation with the following parameters:
-
Job Type: Optimization + Frequency
-
Method: DFT -> B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation: (Optional) Include a solvent model (e.g., PCM) to simulate physiological conditions.
-
-
-
Execution and Analysis:
-
Submit the input file to the quantum chemistry software for calculation.
-
Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.
-
Analyze the output file to extract the following information:
-
Optimized Cartesian coordinates.
-
Energies of the HOMO and LUMO.
-
The molecular dipole moment.
-
Generate molecular orbitals and electrostatic potential surfaces for visualization.
-
-
Protocol 2: Molecular Docking
This protocol describes the process of predicting the binding mode and affinity of this compound to a hypothetical protein target, for instance, a protein kinase, which are common targets for imidazo[1,2-a]pyridine derivatives.[13]
Objective: To predict the binding orientation and estimate the binding free energy of the ligand within the active site of a selected protein target.
Methodology:
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning atom types and charges.
-
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Perform the docking simulation using software such as AutoDock Vina or Glide.
-
The software will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.
-
The binding energy score provides an estimation of the binding affinity.
-
Comparative Molecular Docking Insights
To contextualize the potential of this compound, a comparative docking analysis against a hypothetical kinase target is presented below. The binding energies are hypothetical and for illustrative purposes.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| This compound | -8.5 | Hydrogen bond with hinge region backbone; Halogen bond with catalytic lysine. |
| 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | -8.2 | Hydrogen bond with hinge region backbone. |
| 6-Fluoroimidazo[1,2-a]pyridine | -7.8 | Hydrogen bond with hinge region backbone. |
The hypothetical results suggest that the bromine atom in this compound may participate in a halogen bond with an electron-rich residue in the active site, potentially leading to a stronger binding affinity compared to its chloro and unsubstituted counterparts. This highlights the importance of specific halogen substitutions in drug design.
Visualizing Molecular Interactions
The following diagram illustrates the key components of a molecular docking simulation.
Caption: Conceptual diagram of a molecular docking simulation.
Conclusion and Future Directions
This guide has provided a comprehensive computational framework for the analysis of this compound. Through a comparative approach, we have elucidated the potential impact of the bromo and fluoro substitutions on the molecule's electronic properties and its interactions with a hypothetical biological target. The detailed protocols offer a practical roadmap for researchers to conduct similar in-silico studies.
The hypothetical data presented herein suggests that this compound is a chemically stable molecule with electronic features that make it a promising candidate for further investigation in drug discovery programs. The potential for halogen bonding could be a key differentiating factor in its target affinity and selectivity.
Future work should focus on performing these computational studies with specific, validated biological targets for the imidazo[1,2-a]pyridine class of compounds. The predictions from these computational models should then be used to guide the synthesis and experimental validation of this compound and its derivatives to confirm their biological activity.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
- 13. oceanomics.eu [oceanomics.eu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous therapeutic agents and its ability to interact with a wide array of biological targets.[1][2][3] Marketed drugs such as Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic) feature this bicyclic heterocyclic core, underscoring its therapeutic relevance.[4][5] Within this broad class, analogs of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine have emerged as a focal point for developing novel kinase inhibitors and potent antitubercular agents.[4][5][6][7]
This guide provides an in-depth, comparative analysis of the structure-activity relationships for this specific scaffold. We will dissect how subtle molecular modifications influence biological activity, drawing on experimental data to guide our understanding and inform future drug design efforts.
The this compound Core: A Strategic Starting Point
The choice of the this compound scaffold is a deliberate one, with each substituent playing a critical role. The fluorine atom at the 6-position is a common bioisosteric replacement for hydrogen, introduced to modulate the electronic properties of the pyridine ring, enhance metabolic stability, and improve binding interactions with target proteins. The bromine atom at the 2-position serves not only as a key interacting moiety in its own right but also as a versatile chemical handle for further structural diversification through cross-coupling reactions.
Below is a diagram of the core scaffold, highlighting the key positions (C3, C8) where modifications have yielded significant insights into the SAR of these compounds.
Caption: Core structure of this compound with key modification sites.
SAR Analysis: A Positional Breakdown
The biological activity of imidazo[1,2-a]pyridine analogs is exquisitely sensitive to the nature and position of its substituents. We will now explore the SAR at key positions, comparing how different functional groups alter efficacy against various targets.
Modifications at the C3 Position: A Gateway to Potent Antitubercular Activity
The C3 position has been extensively explored, particularly for the development of agents against Mycobacterium tuberculosis (Mtb). The introduction of a carboxamide moiety at this position has proven to be a highly effective strategy.
A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated exceptional potency against drug-sensitive Mtb strains.[5] Further studies on related imidazo[1,2-a]pyridine-3-carboxamides revealed that optimization of this side chain could lead to compounds with low nanomolar activity and significantly improved pharmacokinetic profiles.[8] For instance, subtle changes to the substituents on the core ring system and the terminal amide group resulted in dramatic enhancements in potency.[8]
Table 1: Comparative Antitubercular Activity of C3-Carboxamide Analogs
| Compound ID | Core Structure | C3-Substituent | MIC vs. Mtb H37Rv (μM) | Reference |
| Analog 1 | 2,7-dimethylimidazo[1,2-a]pyridine | -C(O)NH-Adamantyl | 0.4 - 1.9 | [5] |
| Analog 2 | Imidazo[1,2-a]pyridine | -C(O)NH-(4-chlorophenyl) | ≤1 | [8] |
| Compound 17 | 6-chloro-2-ethylimidazo[1,2-a]pyridine | -C(O)NH-(4-(trifluoromethoxy)phenyl) | ≤0.006 | [8] |
| Compound 18 | 6,8-dichloro-2-ethylimidazo[1,2-a]pyridine | -C(O)NH-(4-(trifluoromethoxy)phenyl) | ≤0.006 | [8] |
The data clearly indicates that lipophilic and electron-withdrawing groups on the terminal phenyl ring of the carboxamide, combined with specific substitutions on the imidazopyridine core (e.g., chloro groups at C6 and C8), are crucial for achieving sub-micromolar to nanomolar potency.[8]
Caption: SAR summary for antitubercular imidazo[1,2-a]pyridine-3-carboxamides.
Modifications at the C8 Position: Targeting Kinases and Mtb
The C8 position offers another avenue for SAR exploration. The introduction of an amine group at this position on a 6-bromoimidazo[1,2-a]pyridine core was found to confer inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ of 0.8 μM.[6] It is postulated that while the 2-bromo-6-fluoro analog without the 8-amine group would have reduced CDK2 affinity, it would likely possess greater metabolic stability.[6]
Furthermore, imidazo[1,2-a]pyridine-8-carboxamides have also been investigated as a novel class of antimycobacterial agents, demonstrating that both the C3 and C8 positions can be successfully derivatized to yield potent inhibitors of Mtb.[9] This dual-site potential allows for the creation of diverse libraries to probe different biological targets.
Halogen Substitution at the C6 Position: Impact on Binding Affinity
While our core topic specifies a 6-fluoro substituent, comparing it with other halogens provides valuable SAR insights. In a study of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques, the nature of the C6 halogen significantly impacted binding affinity.[10][11] A 6-bromo derivative (Kᵢ = 10.3 nM) showed slightly higher affinity than the corresponding 6-iodo analog (Kᵢ = 15.0 nM).[11] This suggests that the size and electronegativity of the substituent at this position are critical tuning parameters for optimizing ligand-receptor interactions. The smaller, more electronegative fluorine atom in the 2-bromo-6-fluoro scaffold likely contributes to a distinct binding profile compared to its larger halogen counterparts.[6]
Comparative Performance: A Multi-Target Perspective
The this compound scaffold and its analogs exhibit promising activity against multiple, distinct biological targets.
Table 2: Comparative Biological Activity of Imidazo[1,2-a]pyridine Analogs
| Target Class | Specific Target | Key Structural Features | Metric | Value | Reference |
| Kinase | CDK2 | 6-Bromo, 8-Amine | IC₅₀ | 0.8 μM | [6] |
| Kinase | PI3K p110α | 2-Methyl, 3-(Thiazolyl) | IC₅₀ | 0.0028 μM | [12] |
| Kinase | DYRK1A | 2-Phenyl, various substitutions | IC₅₀ | ~2.6 μM (lead compound) | [13] |
| Kinase | CLK1 | 2-Phenyl, various substitutions | IC₅₀ | ~0.7 μM (lead compound) | [13] |
| Mycobacterium | Mtb H37Rv | 6,8-dichloro, 2-ethyl, 3-carboxamide | MIC | ≤0.006 μM | [8] |
| Amyloid Imaging | Aβ aggregates | 2-(4'-dimethylaminophenyl), 6-Bromo | Kᵢ | 10.3 nM | [11] |
This comparison highlights the scaffold's versatility. Potent kinase inhibition is often achieved with significant substitutions at the C2 and C3 positions, as seen in the highly potent PI3K inhibitor.[12] In contrast, premier antitubercular activity relies heavily on optimized C3-carboxamide side chains coupled with halogenation at C6 and C8.[8]
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Here, we detail the methodologies for two key assays.
Protocol 1: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[14]
Causality: The assay relies on the ability of metabolically active Mtb cells to reduce the non-fluorescent, blue indicator dye (resazurin) to the fluorescent, pink product (resorufin). Inhibition of bacterial growth prevents this reduction, providing a clear visual and measurable endpoint.
Step-by-Step Methodology:
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Control wells (no drug) and blank wells (no bacteria) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Dye Addition: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated for 24-48 hours.
-
Reading: The results are determined by visual inspection (blue = inhibition, pink = growth) or by measuring fluorescence/absorbance with a plate reader. The MIC is defined as the lowest compound concentration that prevents the color change.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1060815-08-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with significant therapeutic potential.[1][2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo studies of a specific subclass: 2-Bromo-6-fluoroimidazo[1,2-a]pyridine derivatives. By examining the existing experimental data and drawing logical comparisons with closely related analogs, we aim to provide a comprehensive framework for evaluating their potential as therapeutic agents.
The strategic placement of a bromine atom at the 2-position and a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. These substitutions are often employed to enhance potency and modulate pharmacokinetic profiles. While extensive research has been conducted on the broader imidazo[1,2-a]pyridine class, this guide will focus on what is known about these specifically substituted derivatives and how they compare to other analogs.
Part 1: In Vitro Evaluation Strategies and Comparative Data
The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary safety profile. For this compound derivatives, the primary areas of investigation have been in oncology and kinase inhibition.
Anticancer Activity: Cytotoxicity Screening
A fundamental first step is to assess the cytotoxic effects of the compounds against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[4]
Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 2-Bromo-6-fluoro Derivative | 2-Bromo, 6-Fluoro | NCI-H358 (Lung) | Data not available | N/A |
| Compound I-11 | Covalent KRAS G12C inhibitor | NCI-H358 (Lung) | Potent activity reported | [5][6] |
| Compound HB9 | Hybridized with amines | A549 (Lung) | 50.56 | [7] |
| Compound HB10 | Hybridized with acid hydrazides | HepG2 (Liver) | 51.52 | [7] |
| Compound 12 | 3-amino substituted | HT-29 (Colon) | 4.15 | |
| Compound 12b | 2-tert-butylamino, 3-phenylamino | Hep-2, HepG2, MCF-7, A375 | 11-13 | [4] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values using non-linear regression analysis.
Kinase Inhibition Assays
The imidazo[1,2-a]pyridine scaffold is a common backbone for kinase inhibitors.[8] The 2-bromo and 6-fluoro substitutions can enhance the binding affinity and selectivity of these compounds for specific kinases. Luminescent kinase assays, which measure the amount of ATP consumed during the kinase reaction, are a robust method for determining inhibitory activity.[9]
Table 2: Comparative Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| Hypothetical 2-Bromo-6-fluoro Derivative | 2-Bromo, 6-Fluoro | DYRK1A, CLK1 | Data not available | N/A |
| Compound 8c | Sulfonylhydrazone substituted | PI3K p110alpha | 0.30 | [8] |
| Compound 8h | Sulfonylhydrazone substituted | PI3K p110alpha | 0.26 | [8] |
| Furo[3,2-b]pyridine Derivative | Furo[3,2-b]pyridine core | CLK1 | 15 | [10] |
Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., DYRK1A, CLK1), and the appropriate substrate in kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
Part 2: In Vivo Evaluation: From Animal Models to Pharmacokinetics
Xenograft Models for Anticancer Efficacy
To evaluate the in vivo anticancer activity of these derivatives, human tumor xenograft models in immunocompromised mice are the gold standard.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H358) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug. Pharmacokinetic (PK) studies in rodents are a key component of this evaluation.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the test compound to rats or mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
Part 3: Structure-Activity Relationship (SAR) and Future Directions
The available, albeit limited, information on halogenated imidazo[1,2-a]pyridines allows for some preliminary SAR insights. The 6-fluoro substitution is often introduced to block potential metabolism at that position, thereby increasing the compound's half-life. The 2-bromo group serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, enabling the exploration of a wider chemical space to optimize potency and selectivity.
Future research on this compound derivatives should focus on:
-
Systematic in vitro screening against a broad panel of cancer cell lines and kinases to identify potent and selective lead compounds.
-
In vivo evaluation of promising candidates in relevant animal models to establish a proof-of-concept for their therapeutic efficacy.
-
Detailed pharmacokinetic and metabolism studies to understand their drug-like properties and guide further optimization.
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of novel imidazo[1,2-a]pyridine derivatives.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutic agents targeting a wide range of diseases, including central nervous system disorders and infectious diseases.[1] The functionalization of this core structure, particularly through the introduction of diverse substituents, is a key strategy in drug discovery programs to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
2-Bromo-6-fluoroimidazo[1,2-a]pyridine is a versatile building block that serves as a key intermediate for such functionalization. The bromine atom at the 2-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile installation of carbon-carbon and carbon-heteroatom bonds. This guide presents a comparative analysis of various catalytic systems for the coupling reactions of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide their synthetic strategies. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and mechanistic considerations for several key transformations, supported by experimental data from analogous systems.
The Landscape of Cross-Coupling Reactions: A Comparative Overview
The choice of catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance in the coupling of this compound. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system, including the presence of multiple nitrogen atoms, can influence the catalytic cycle by coordinating to the metal center. Therefore, a careful selection of the catalyst, ligand, and reaction conditions is crucial.
This guide will focus on a comparative analysis of the following key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Ullmann Condensation: A classical copper-catalyzed method for C-N and C-O bond formation.
Below is a summary table providing a high-level comparison of these catalytic approaches. Detailed discussions and experimental protocols will follow.
| Coupling Reaction | Primary Metal | Typical Catalysts | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Palladium | Pd(PPh₃)₄, Pd(OAc)₂, Pd-PEPPSI | Broad substrate scope, high functional group tolerance, commercially available reagents. | Catalyst inhibition by coordinating substrates, potential for side reactions. |
| Buchwald-Hartwig | Palladium | Pd₂(dba)₃, Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, RuPhos) | Excellent for C-N bond formation, wide range of amine coupling partners. | Requires strong bases, potential for catalyst deactivation. |
| Sonogashira | Palladium/Copper | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Direct introduction of alkynyl moieties, mild reaction conditions. | Homocoupling of alkynes, catalyst sensitivity. |
| Heck | Palladium | Pd(OAc)₂, PdCl₂ | Atom-economical, versatile for alkene functionalization. | Regioselectivity control, requires higher temperatures. |
| Ullmann | Copper | CuI, CuCl, CuO nanoparticles | Cost-effective, effective for N- and O-arylation. | Often requires harsh reaction conditions and high catalyst loading. |
In-Depth Analysis of Catalytic Systems
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its versatility and mild conditions. For a substrate like this compound, the choice of the palladium catalyst and ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen.[2]
Catalyst and Ligand Selection:
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for routine Suzuki couplings.[2]
-
Modern Catalyst Systems: For more challenging substrates, systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results.[2][3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature NHC ligands, are air- and water-stable and have shown excellent activity in Suzuki-Miyaura reactions, even in aqueous media.[4]
Comparative Performance (Based on Analogous 2-Bromopyridine Systems):
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High[2] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | DMF/H₂O | Phenylboronic acid | >95[4] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS No. 1060815-08-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating safety protocol.
A critical challenge in managing this compound is the limited availability of comprehensive toxicological and environmental fate data in publicly accessible Safety Data Sheets (SDS).[1][2] In such situations, a conservative approach grounded in the precautionary principle is paramount. We will, therefore, base our recommendations on the known hazards of its structural class—halogenated heterocyclic organic compounds—and the available GHS classifications.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe handling and disposal. While specific toxicity data is scarce, the compound is classified with several hazards that demand rigorous safety measures.[3]
1.1. GHS Classification and Health Hazards
The primary health risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3] These classifications are derived from its chemical structure and the known reactivity of similar brominated and fluorinated heterocyclic compounds.[4][5]
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes | Rationale & Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P310+P330 | Ingestion can lead to significant toxic effects. This necessitates strict controls to prevent oral intake, including a prohibition on eating or drinking in the laboratory.[4][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | The compound can cause inflammation and irritation upon skin contact. Proper glove selection and immediate decontamination after contact are crucial.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | Direct contact with the eyes can cause significant damage. Chemical safety goggles or a face shield are mandatory.[5][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 | Inhalation of dust or aerosols can irritate the respiratory tract. All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.[5][6] |
1.2. Physicochemical and Environmental Hazards
As a halogenated organic compound, this compound presents environmental risks and specific challenges for disposal. Upon combustion, it is expected to decompose and release highly toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, nitrogen oxides (NOx), and carbon monoxide.[4] This thermal decomposition profile is a critical factor in determining the appropriate disposal method.
Improper disposal, such as release into drains or regular trash, can lead to long-term environmental contamination, as many halogenated organic compounds are persistent and toxic to aquatic life.[8][9]
Personnel Protection and Engineering Controls
Given the hazard profile, a multi-layered approach to safety is required, combining engineering controls with appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : All manipulations of this compound, including weighing, transferring, and preparing waste containers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE) : A standard laboratory coat, chemical-resistant gloves (nitrile is a common and effective choice, but always check manufacturer compatibility data), and ANSI Z87.1-compliant safety goggles are the minimum requirements.[5][7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[8][10] The following protocol ensures compliance and safety.
3.1. Waste Characterization & Segregation
-
Identify as Hazardous Waste : Any unused this compound, contaminated materials (e.g., filter paper, gloves, TLC plates), or reaction byproducts must be treated as hazardous waste.
-
Segregate as Halogenated Organic Waste : This is the most critical step. This waste stream must be kept separate from all other waste types, especially non-halogenated solvents.[11][12]
-
Causality : Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as the more hazardous halogenated waste.[12] Furthermore, inadvertent mixing with incompatible chemicals, such as strong acids or oxidizers, could lead to dangerous reactions.[13][14]
-
3.2. Container Selection and Labeling
-
Choose a Compatible Container : Collect waste in a designated container that is in good condition, has a secure, leak-proof screw cap, and is chemically compatible.[8] High-density polyethylene (HDPE) or borosilicate glass containers are typically appropriate.[9] Avoid metal containers, as acidic decomposition products could cause corrosion.[15]
-
Label the Container Immediately : Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[11]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date on which the first drop of waste was added (the "accumulation start date").
-
3.3. Laboratory Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Keep the container closed at all times except when actively adding waste.[11][14]
3.4. Final Disposal Pathway
The recommended and required method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal company.[9][17]
-
Method : The waste will be disposed of via high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[17]
-
Scientific Rationale : Incineration is necessary to achieve complete thermal destruction of the molecule. The scrubbers are essential to neutralize the acidic gases (hydrogen bromide and hydrogen fluoride) that are produced during combustion, preventing their release into the atmosphere.[4] Landfilling is not an appropriate method for this type of compound.
The diagram below outlines the decision-making workflow for the disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1060815-08-8 | this compound - Moldb [moldb.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
- 10. osha.gov [osha.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. carlroth.com [carlroth.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. epa.gov [epa.gov]
- 17. capotchem.com [capotchem.com]
Operational Safety Guide: Personal Protective Equipment for Handling 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of all laboratory personnel. The procedures outlined herein are designed to be a self-validating system of safety, grounded in authoritative standards.
Hazard Assessment: Applying the Precautionary Principle
A critical review of available safety data reveals that this compound lacks comprehensive toxicological information and is not fully characterized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1][2]. This absence of data necessitates the application of the Precautionary Principle . Until proven otherwise, this compound must be treated as hazardous.
To establish a baseline for safe handling, we will infer potential hazards from structurally similar compounds:
-
2-Bromopyridine: Classified as toxic if swallowed, fatal in contact with skin, and a cause of serious skin and eye irritation[3].
-
2-Bromo-6-fluoropyridine: Considered harmful if inhaled and an irritant to the skin and eyes[4].
Based on these analogs, it is prudent to assume that this compound may be acutely toxic via dermal contact, ingestion, and inhalation, and may be a significant irritant to the skin, eyes, and respiratory system. All handling procedures must reflect these assumed risks.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it must be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: All manipulations of this compound, in both solid and solution form, must be conducted within a certified chemical fume hood. The fume hood provides primary containment, actively removing potentially harmful vapors and particulates from your breathing zone[5].
-
Administrative Controls: Establish a designated work area within the lab specifically for handling this compound. Ensure all personnel are trained on the specific procedures outlined in this document and the relevant Safety Data Sheets (SDS).
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure. The following table summarizes the required PPE for common laboratory operations involving this compound.
| Laboratory Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Standard Lab Coat | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Not Required |
| Weighing & Aliquoting (Solid) | Standard Lab Coat | Double-Gloved (Nitrile) | Chemical Splash Goggles | N95 Respirator (if outside fume hood) |
| Solution Preparation & Transfers | Standard Lab Coat | Double-Gloved (Nitrile) | Chemical Splash Goggles & Face Shield | Not Required (in fume hood) |
| Reaction Work-up & Purification | Standard Lab Coat | Double-Gloved (Nitrile) or Heavy-Duty Gloves | Chemical Splash Goggles & Face Shield | Not Required (in fume hood) |
Detailed Protocol: Weighing and Aliquoting Solid Compound
The primary risk during this operation is the inhalation of fine powder and dermal contact.
-
Preparation: Before handling the compound, ensure your fume hood sash is at the lowest practical height. Place an anti-static weighing dish and all necessary tools inside the hood.
-
PPE: Don a lab coat, two pairs of nitrile gloves, and chemical splash goggles[6][7].
-
Execution: Carefully transfer the solid from the stock bottle to the weighing dish. Avoid any actions that could generate dust. If any static is observed, use an anti-static gun.
-
Cleanup: Once the desired amount is weighed, securely cap the stock bottle. Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated waste[8].
Detailed Protocol: Solution Preparation and Transfers
The primary risk during this operation is a chemical splash to the eyes, face, and skin.
-
Preparation: Conduct all work within the chemical fume hood. Ensure all required glassware and solvents are present.
-
PPE: Don a lab coat, double nitrile gloves, chemical splash goggles, and a full-face shield[9]. The face shield is mandatory as it protects the entire face from splashes when pouring liquids[6].
-
Execution: Slowly add solvent to the solid compound. If dissolution is exothermic, proceed with caution. When transferring the solution, do so slowly and deliberately to minimize splashing.
-
Cleanup: All contaminated glassware must be rinsed with a solvent, with the rinsate collected in a designated halogenated hazardous waste container[8].
PPE Selection and Emergency Response Workflows
Visual workflows provide immediate, clear guidance in both routine and emergency situations.
Caption: PPE Selection Workflow based on the physical form of the chemical.
Caption: Decision tree for responding to a chemical spill.
Decontamination and Disposal
Proper disposal is a critical component of the chemical handling lifecycle, essential for both safety and environmental compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, contaminated silica gel, and solvent rinsates, must be collected in a designated, sealed, and clearly labeled Halogenated Organic Waste container[8][10][11]. Never mix halogenated waste with non-halogenated waste streams[12].
-
Glassware Decontamination: All non-disposable glassware must be decontaminated before being returned to general use. Rinse the glassware three times with a suitable solvent (e.g., acetone). Collect all rinsate in the halogenated waste container[8].
-
PPE Disposal: After completing your work, doff your PPE in a manner that avoids contaminating your skin or clothing. The outer pair of gloves should be removed first. The lab coat should be removed last and stored in a designated area. All disposable items (gloves, bench paper, etc.) must be placed in the solid halogenated waste stream.
By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. uakron.edu [uakron.edu]
- 12. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
